2-Chloro-6-methylquinoline-3-carbaldehyde
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-chloro-6-methylquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLNYYZJXMGKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351037 | |
| Record name | 2-chloro-6-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73568-27-1 | |
| Record name | 2-Chloro-3-formyl-6-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73568-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-6-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-methylquinoline-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Chloro-6-methylquinoline-3-carbaldehyde
This guide provides an in-depth exploration of the synthesis and characterization of 2-Chloro-6-methylquinoline-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-tested protocols.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with a wide spectrum of biological activities. Their applications span from antimalarial and antibacterial agents to anticancer and anti-inflammatory drugs. The title compound, this compound, is a versatile intermediate, with the chloro and aldehyde functionalities providing reactive handles for further molecular elaboration and the development of novel therapeutic agents and functional materials.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction. This powerful formylation and cyclization method allows for the one-pot construction of the quinoline ring system from a readily available N-arylacetamide precursor. Our retrosynthetic strategy hinges on the disconnection of the quinoline ring at the C2-C3 and C4-N bonds, leading back to N-(4-methylphenyl)acetamide.
Synthesis of the Starting Material: N-(4-methylphenyl)acetamide
A reliable supply of high-purity starting material is paramount for the success of any synthesis. N-(4-methylphenyl)acetamide can be readily prepared by the acetylation of p-toluidine with acetic anhydride.
Experimental Protocol: Synthesis of N-(4-methylphenyl)acetamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluidine (10.7 g, 0.1 mol) in 50 mL of glacial acetic acid.
-
Addition of Reagent: To this solution, slowly add acetic anhydride (11.2 mL, 0.12 mol) in a dropwise manner. An exothermic reaction will be observed.
-
Reaction Conditions: After the initial exotherm subsides, heat the reaction mixture to a gentle reflux for 1 hour to ensure complete conversion.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring. The white solid product will precipitate out.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. Recrystallize the solid from an ethanol-water mixture to afford pure N-(4-methylphenyl)acetamide.
The Vilsmeier-Haack Synthesis of this compound
The Vilsmeier-Haack reaction is a cornerstone of heterocyclic synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic compounds. In this context, the reaction of N-(4-methylphenyl)acetamide with the Vilsmeier reagent (formed in situ from phosphorus oxychloride and N,N-dimethylformamide) leads to a domino reaction involving electrophilic substitution, cyclization, and chlorination to yield the target quinoline.
Mechanism of the Vilsmeier-Haack Cyclization
The reaction proceeds through several key steps:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of N-(4-methylphenyl)acetamide attacks the Vilsmeier reagent.
-
Intramolecular Cyclization: The acetyl group's enol form attacks the newly introduced iminium moiety, leading to the formation of the quinoline ring.
-
Dehydration and Chlorination: Subsequent dehydration and reaction with the chloride ions present in the reaction mixture result in the formation of the 2-chloro-quinoline derivative.
-
Hydrolysis: The reaction is quenched with water, which hydrolyzes the intermediate iminium salt at the 3-position to the desired carbaldehyde.
Caption: Vilsmeier-Haack reaction pathway for quinoline synthesis.
Experimental Protocol: Synthesis of this compound
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF) (2.3 mL, 30 mmol) and cool it to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃) (6.5 mL, 70 mmol) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: To the freshly prepared Vilsmeier reagent, add N-(4-tolyl)acetamide (1.49 g, 10 mmol) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat it to 90 °C for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The crude product will precipitate out.
-
Purification: Collect the solid by vacuum filtration, wash it with cold water until the filtrate is neutral, and then dry it. The crude product can be purified by recrystallization from a petroleum ether/ethyl acetate mixture to yield this compound as a white solid.
Characterization of this compound
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₈ClNO |
| Molecular Weight | 205.64 g/mol |
| Appearance | White solid |
| Melting Point | 148-150 °C |
Spectroscopic Data
A comprehensive spectroscopic analysis provides unambiguous structural confirmation.
| Technique | Key Data and Assignments |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.5 (s, 1H, -CHO), 8.8 (s, 1H, H-4), 8.0 (d, 1H, H-8), 7.8 (s, 1H, H-5), 7.6 (d, 1H, H-7), 2.5 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 189.5 (CHO), 150.8 (C-2), 148.2 (C-8a), 140.1 (C-6), 136.5 (C-4), 132.8 (C-7), 128.9 (C-5), 127.6 (C-4a), 125.1 (C-8), 124.3 (C-3), 21.8 (CH₃) |
| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2830, 2730 (Aldehyde C-H), 1695 (C=O, aldehyde), 1600, 1480 (C=C, aromatic), 760 (C-Cl) |
| Mass Spectrometry (EI) | m/z (%): 205 [M]⁺ (100), 207 [M+2]⁺ (33), 177 (M-CO), 142 (M-CO-Cl) |
Note on Mass Spectrometry: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is distinctly observed in the mass spectrum, with the [M+2]⁺ peak having approximately one-third the intensity of the molecular ion peak [M]⁺.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural evidence. The crystal structure of this compound has been reported, confirming the planar quinoline ring system.[1][2] The key crystallographic data is summarized below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.944(1) |
| b (Å) | 3.9210(19) |
| c (Å) | 20.390(2) |
| β (°) | 101.377(15) |
Experimental Workflow Visualization
Caption: Overall experimental workflow for the synthesis and characterization.
Conclusion and Future Perspectives
This guide has detailed a robust and reproducible methodology for the synthesis of this compound, a valuable synthetic intermediate. The Vilsmeier-Haack reaction provides an efficient route to this compound, and its structure has been unequivocally confirmed through a suite of analytical techniques. The reactivity of the chloro and aldehyde groups opens up a vast chemical space for the development of novel quinoline-based compounds with potential applications in drug discovery and materials science. Further exploration of the derivatization of this scaffold is a promising avenue for future research.
References
"2-Chloro-6-methylquinoline-3-carbaldehyde CAS number and molecular structure"
An In-Depth Technical Guide to 2-Chloro-6-methylquinoline-3-carbaldehyde: Synthesis, Structure, and Synthetic Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, chemical reactivity, and its significant role in the creation of novel functional molecules.
Core Compound Identification and Properties
This compound is a substituted quinoline derivative that has garnered significant attention as a versatile synthetic intermediate.[1] Its structure, featuring a reactive aldehyde group and a displaceable chlorine atom on the quinoline core, makes it a valuable precursor for a wide array of more complex heterocyclic systems.[2][3]
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 73568-27-1 | [1][4] |
| Molecular Formula | C₁₁H₈ClNO | [4][5] |
| Molecular Weight | 205.64 g/mol | [1][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-chloro-6-methyl-3-quinolinecarbaldehyde, 2-Chloro-3-formyl-6-methylquinoline | [1] |
| Appearance | Cream-colored solid | [1] |
| Melting Point | 120-125 °C (lit.) | |
| Purity | Typically ≥96-97% (HPLC) | [1] |
| InChI Key | FSLNYYZJXMGKHK-UHFFFAOYSA-N | |
| SMILES | Cc1ccc2nc(Cl)c(C=O)cc2c1 | [6] |
Molecular Structure and Crystallography
The molecular architecture of this compound is defined by a fused bicyclic system consisting of a benzene ring and a pyridine ring, forming the quinoline core. Key substituents include a methyl group at the 6-position, a chlorine atom at the 2-position, and a carbaldehyde (formyl) group at the 3-position.
Single-crystal X-ray diffraction studies have provided precise insights into its three-dimensional structure.[5][7] The quinolinyl fused-ring system is nearly planar, with a root-mean-square (r.m.s.) deviation of just 0.013 Å.[5][7][8] The formyl group is slightly twisted out of this plane, with a reported C—C—C—O torsion angle of 13.5 (4)°.[5][7][8] This structural rigidity and defined geometry are crucial for its role as a scaffold in designing targeted bioactive molecules.
Synthesis via Vilsmeier-Haack Reaction
The most prominent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[5][9][10] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve cyclization and formylation of an appropriate acetanilide precursor in a one-pot process.[10][11]
The causality behind this choice of reaction is its high efficiency and atom economy in constructing the bicyclic quinoline system with the desired functionalities already in place. The electron-rich acetanilide undergoes electrophilic substitution by the Vilsmeier reagent, leading to cyclization and subsequent formation of the chloroquinoline carbaldehyde upon workup.[9]
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from established literature procedures.[5] It is a self-validating system where successful synthesis can be confirmed by melting point analysis and spectroscopic methods.
Materials:
-
N-(4-tolyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF)
-
Petroleum ether
-
Ethyl acetate
-
Crushed ice
Procedure:
-
Vilsmeier Reagent Preparation: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 70 mmol) to N,N-dimethylformamide (DMF, 30 mmol) at 273 K (0 °C) with stirring. This exothermic reaction forms the Vilsmeier-Haack adduct.
-
Reaction with Acetanilide: Add N-(4-tolyl)acetamide (10 mmol) to the prepared Vilsmeier reagent.
-
Heating: Heat the reaction mixture at 353 K (80 °C) for approximately 15 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[10]
-
Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. A precipitate will form.
-
Isolation: Collect the solid product by filtration and wash it with cold water. Dry the collected white/cream-colored solid.[5]
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as a petroleum ether/ethyl acetate mixture, to yield the final product.[5]
Chemical Reactivity and Synthetic Utility
This compound is a bifunctional molecule, with reactivity centered at the C2-chloro and C3-aldehyde positions. This dual reactivity makes it an exceptionally valuable precursor for constructing fused and binary heterocyclic systems.[2][3][12]
-
Reactions at the Aldehyde Group: The formyl group readily undergoes condensation reactions with various nucleophiles. For instance, it reacts with primary amines or hydrazines to form Schiff bases or hydrazones, respectively.[2][10] It can also participate in multicomponent reactions, reacting with active methylene compounds and amines to build complex molecular scaffolds in a single step.[2]
-
Reactions at the Chloro Group: The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups (e.g., amines, alkynes) onto the quinoline ring.[2]
-
Combined Reactivity: Many synthetic strategies utilize both reactive sites. For example, a condensation reaction at the aldehyde group can be followed by an intramolecular cyclization involving displacement of the C2-chloro group to form fused ring systems like pyrazolo[3,4-b]quinolines.[2]
Applications in Drug Discovery and Materials Science
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic drugs.[12][13] this compound serves as a key starting material for derivatives with a wide spectrum of biological activities.
-
Pharmaceuticals: It is a building block for compounds investigated for anti-cancer, anti-inflammatory, antibacterial, antifungal, and antimalarial properties.[12][13][14] The ability to easily derivatize the core structure allows for the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.
-
Agrochemicals and Dyes: Its versatile chemistry is also applied in the synthesis of agrochemicals and fluorescent dyes, where the quinoline core can impart desirable photophysical or biological properties.[1][14]
Spectroscopic Characterization
While full spectral data requires experimental acquisition, the expected spectroscopic signatures can be predicted based on the molecular structure:
-
¹H NMR: Key signals would include a singlet for the aldehydic proton (CHO) in the downfield region (δ 9-11 ppm), singlets for the methyl (CH₃) and aromatic protons, and multiplets for the other protons on the quinoline core.[9]
-
¹³C NMR: A signal for the carbonyl carbon of the aldehyde would appear significantly downfield (δ > 180 ppm). Other characteristic signals would correspond to the aromatic carbons and the methyl carbon.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde would be prominent (around 1690-1715 cm⁻¹), along with bands for aromatic C=C stretching.[9]
Safety and Handling
Based on available safety data, this compound is classified with the GHS07 pictogram, indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses) and handling in a well-ventilated fume hood, are recommended. Store in an inert atmosphere at room temperature.
Conclusion
This compound is a high-value, versatile chemical intermediate. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its chloro and aldehyde functional groups provide a robust platform for the synthesis of diverse and complex heterocyclic compounds. Its continued application in academic and industrial research, particularly in the fields of drug discovery and materials science, underscores its importance as a foundational building block for innovation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 2-chloro-6-methylquinoline-3-carboxaldehyde [stenutz.eu]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsr.net [ijsr.net]
- 10. chemijournal.com [chemijournal.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. North_Pano [projects.mcah.columbia.edu]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-methylquinoline-3-carbaldehyde
Introduction
2-Chloro-6-methylquinoline-3-carbaldehyde, a substituted quinoline derivative, serves as a pivotal building block in synthetic organic chemistry. The unique arrangement of its functional groups—a reactive carbaldehyde, a nucleophilically displaceable chlorine atom, and a quinoline core—makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including those with potential applications in medicinal chemistry and materials science.[1][2] The Vilsmeier-Haack reaction is a common and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, and it is the principal route for synthesizing this class of molecules.[1][2]
Accurate structural confirmation and purity assessment are paramount for any subsequent application. This technical guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We will delve into the interpretation of this data, explain the causality behind experimental choices for data acquisition, and provide field-proven protocols for researchers and drug development professionals. The structural foundation for this analysis is unequivocally confirmed by single-crystal X-ray diffraction studies, which have determined the precise molecular geometry of the title compound.[3][4][5]
Molecular and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₁H₈ClNO | [6] |
| Molecular Weight | 205.64 g/mol | [6] |
| Monoisotopic Mass | 205.02944 Da | [6] |
| CAS Number | 73568-27-1 | [6][7] |
| Physical Form | Solid | [7] |
| Purity (Typical) | ≥97% | [7] |
Synthesis via Vilsmeier-Haack Reaction
The synthesis of this compound is reliably achieved through the Vilsmeier-Haack reaction, starting from N-(4-tolyl)acetamide. This reaction involves formylation and cyclization using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3]
The causality behind this synthetic choice is its high efficiency and regioselectivity for electron-rich aromatic systems. The mechanism proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. The electron-rich acetanilide attacks this electrophile, initiating a cascade of reactions that culminates in the formation of the bicyclic quinoline aldehyde.[3]
Experimental Protocol: Synthesis
A representative protocol adapted from the literature is as follows:[3]
-
A Vilsmeier-Haack adduct is prepared by the dropwise addition of phosphorus oxychloride (POCl₃, ~7 equiv.) to N,N-dimethylformamide (DMF, ~3 equiv.) at 0 °C.
-
N-(4-tolyl)acetamide (~1 equiv.) is added to the prepared reagent.
-
The reaction mixture is heated (e.g., at 80 °C) for several hours (typically 15 h or as monitored by TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice.
-
The resulting precipitate (the crude product) is collected by filtration and dried.
-
Purification is achieved by recrystallization from a suitable solvent system, such as a petroleum ether/ethyl acetate mixture, to yield the final product.[3]
Synthesis Workflow Diagram
Caption: Vilsmeier-Haack synthesis workflow.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for confirming the presence of specific proton environments in the molecule. The spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the quinoline ring, and the methyl group protons. While a complete spectrum for the title compound is not detailed in the available literature, data from closely related analogues provide a highly reliable basis for assignment.[1][2]
Expected ¹H NMR Data (CDCl₃, 300-400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Data |
| ~ 10.5 - 10.8 | Singlet (s) | 1H | CHO (H-aldehyde) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. This range is characteristic for aromatic aldehydes. For example, 2-chloroquinoline-3-carbaldehyde shows this peak at 10.59 ppm, and the 2,6-dichloro analogue at 10.58 ppm.[1][2] |
| ~ 8.7 - 8.8 | Singlet (s) | 1H | H-4 | This proton is adjacent to the nitrogen atom and the electron-withdrawing aldehyde group, causing a significant downfield shift. The H-4 proton in 2-chloroquinoline-3-carbaldehyde appears at 8.79 ppm.[2] |
| ~ 7.9 - 8.1 | Doublet (d) or Singlet (s) | 1H | H-5 | Aromatic proton on the benzene ring, often appearing as a singlet or a narrow doublet. |
| ~ 7.7 - 7.9 | Doublet of Doublets (dd) | 1H | H-7 | Aromatic proton coupled to H-8. |
| ~ 7.5 - 7.7 | Doublet (d) | 1H | H-8 | Aromatic proton on the benzene ring. |
| ~ 2.5 - 2.6 | Singlet (s) | 3H | -CH₃ | The methyl group protons are shielded and appear as a characteristic singlet in the upfield region. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 10-20 mg of the solid compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single deuterium lock signal.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Place the tube in the spectrometer. The instrument should be locked onto the deuterium signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring high resolution and sharp peaks.
-
Acquisition: Acquire the spectrum using a standard pulse-acquire sequence. For quantitative results, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) is used between pulses, although for routine characterization, default parameters are often sufficient.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides crucial information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, confirming the total number of carbons and their chemical environment (e.g., carbonyl, aromatic, aliphatic).
Expected ¹³C NMR Data (CDCl₃, 75-100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Data |
| ~ 189 - 191 | C=O (aldehyde) | The carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield. The C=O in 2-chloro-3-formyl-8-methyl quinoline is at 189.51 ppm, and in 2-chloro-3-formyl quinoline, it is at 189.12 ppm.[1] |
| ~ 150 - 152 | C-2 (C-Cl) | The carbon atom bonded to the electronegative chlorine atom and nitrogen is significantly deshielded. |
| ~ 124 - 148 | Aromatic & Vinylic Cs | Signals corresponding to the remaining 8 carbon atoms of the quinoline ring system. The specific shifts are influenced by their position relative to the nitrogen, chlorine, and methyl substituents. |
| ~ 22 | -CH₃ | The aliphatic methyl carbon is highly shielded and appears in the upfield region of the spectrum. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most diagnostic peaks are the carbonyl (C=O) stretch of the aldehyde and the various stretches associated with the aromatic quinoline core.
Expected FTIR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3050 - 3100 | Medium | Aromatic C-H Stretch | Vibrations of C-H bonds on the quinoline ring. |
| ~ 2820 & 2720 | Medium | Aldehyde C-H Stretch | The characteristic Fermi doublet for an aldehyde C-H bond stretch. The presence of these two peaks is a strong indicator of an aldehyde.[2][8] |
| ~ 1690 - 1705 | Strong | C=O Stretch (Aldehyde) | This strong, sharp absorption is highly characteristic of a conjugated aldehyde carbonyl group. For example, 2,6-dichloroquinoline-3-carbaldehyde shows this peak at 1697 cm⁻¹.[2] |
| ~ 1580 - 1600 | Medium-Strong | Aromatic C=C Stretch | Skeletal vibrations of the quinoline ring system. |
| ~ 1450 - 1500 | Medium | Aromatic C=C Stretch | Additional skeletal vibrations of the quinoline ring. |
| ~ 750 - 850 | Strong | C-Cl Stretch / C-H Bending | The C-Cl stretch and out-of-plane C-H bending vibrations appear in the fingerprint region. |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or ZnSe) is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions.
-
Sample Application: Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the solid sample and the crystal surface. This is essential for obtaining a high-quality spectrum.
-
Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The final spectrum is automatically generated as an absorbance or transmittance plot, with the background spectrum subtracted.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the presence of a chlorine atom is a key diagnostic feature, as it will produce a characteristic isotopic pattern.
Expected Mass Spectrometry Data (EI-MS)
| m/z | Proposed Fragment | Identity | Rationale |
| 205 / 207 | [M]⁺˙ | Molecular Ion | The parent ion peak. The M+2 peak at m/z 207 will have an intensity of approximately one-third that of the M+ peak at m/z 205, which is the characteristic 3:1 isotopic signature for a molecule containing one chlorine atom (³⁵Cl/³⁷Cl). |
| 204 / 206 | [M-H]⁺ | Loss of H radical | A common fragmentation for aldehydes, involving the loss of the aldehydic hydrogen. |
| 176 / 178 | [M-CHO]⁺ | Loss of formyl radical | Cleavage of the C-CHO bond results in the loss of a 29 Da formyl radical. |
| 170 | [M-Cl]⁺ | Loss of Cl radical | Loss of the chlorine atom gives a fragment at m/z 170. |
| 142 | [M-Cl-CO]⁺˙ | Loss of Cl and CO | Subsequent loss of carbon monoxide (28 Da) from the [M-Cl]⁺ fragment. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet, which is heated to vaporize the sample.
-
Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column temperature is typically ramped to elute compounds based on their boiling points.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Integrated Spectroscopic Analysis
No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods. The logical flow of confirmation is outlined below.
Caption: Integrated approach to structural verification.
References
- 1. chemijournal.com [chemijournal.com]
- 2. ijsr.net [ijsr.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 73568-27-1 [sigmaaldrich.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
In-Depth Technical Guide: Solubility and Stability of 2-Chloro-6-methylquinoline-3-carbaldehyde
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction
2-Chloro-6-methylquinoline-3-carbaldehyde is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Quinoline scaffolds are prevalent in a wide array of pharmaceuticals, agrochemicals, and dyes, owing to their versatile biological activities and chemical properties. The specific functionalization of this molecule—a chloro group at position 2, a methyl group at position 6, and a carbaldehyde (aldehyde) group at position 3—imparts a unique electronic and steric profile that dictates its reactivity, solubility, and stability.
This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, with a focus on its solubility and stability. Understanding these parameters is paramount for its effective application in research and development, particularly in drug discovery, where bioavailability and shelf-life are key determinants of a compound's viability. This document will delve into the theoretical aspects based on its chemical structure, provide detailed experimental protocols for empirical determination, and offer insights into the interpretation of the resulting data.
Predicted Physicochemical Profile from Chemical Structure
The structure of this compound provides several clues to its expected behavior:
-
Quinoline Core: The bicyclic aromatic quinoline system is inherently hydrophobic, suggesting limited aqueous solubility.
-
Chlorine Atom (C2): The electron-withdrawing nature of the chloro group can influence the pKa of the quinoline nitrogen and the overall electronic distribution, potentially impacting its degradation pathways.
-
Methyl Group (C6): This lipophilic group is likely to decrease aqueous solubility.
-
Carbaldehyde Group (C3): The aldehyde functionality is a key feature. It is a polar group that can act as a hydrogen bond acceptor, which might slightly improve solubility. However, aldehydes are also known to be susceptible to oxidation (to a carboxylic acid) and other chemical transformations, making this a potential site of instability.
Based on this analysis, it is anticipated that this compound will be a compound with low aqueous solubility and potential stability challenges related to its aldehyde group. Empirical testing is therefore essential.
Part 1: Solubility Assessment
Solubility is a critical determinant of a compound's absorption and distribution in biological systems. For drug discovery purposes, both thermodynamic and kinetic solubility are of interest.
Thermodynamic Solubility
This is the true equilibrium solubility of a compound in a given solvent.
Experimental Protocol: Shake-Flask Method (ICH Harmonised Guideline)
-
Preparation: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, and relevant organic solvents like DMSO, ethanol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is determined from the measured concentration in the saturated solution.
Kinetic Solubility
This measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). It is often more relevant to the high-throughput screening environment of early drug discovery.
Experimental Protocol: Nephelometric Method
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.
-
Precipitation: Add an aqueous buffer (e.g., PBS pH 7.4) to each well, which will induce the precipitation of the less soluble compound.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Determination: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
Data Presentation: Solubility Profile
| Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Method |
| Deionized Water | 25 | [Insert Experimental Data] | Thermodynamic |
| PBS (pH 7.4) | 37 | [Insert Experimental Data] | Thermodynamic |
| 0.1 N HCl | 37 | [Insert Experimental Data] | Thermodynamic |
| DMSO | 25 | [Insert Experimental Data] | Thermodynamic |
| PBS (pH 7.4) | 25 | [Insert Experimental Data] | Kinetic |
Part 2: Stability Assessment
Evaluating the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation (stress testing) is employed to accelerate the degradation process and identify likely degradation pathways.
Forced Degradation Studies (ICH Q1A(R2))
A stability-indicating analytical method must be used for these studies. This is typically a gradient reverse-phase HPLC method that can separate the parent compound from all significant degradation products.
Experimental Workflow
Caption: Workflow for Forced Degradation Study.
Step-by-Step Protocol:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl. Incubate at an elevated temperature (e.g., 80°C).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH. Incubate at an elevated temperature.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide (H₂O₂). Keep at room temperature. The aldehyde group is particularly susceptible to oxidation.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to high heat (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light with a specified illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/square meter) as per ICH Q1B guidelines.
For each condition, samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a stability-indicating HPLC method.
Data Presentation: Forced Degradation Summary
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | No. of Degradants | Observations/Major Degradant (if known) |
| 0.1 N HCl, 80°C | 24 | [Data] | [Data] | [e.g., Formation of a major polar degradant] |
| 0.1 N NaOH, 80°C | 24 | [Data] | [Data] | [e.g., Rapid degradation observed] |
| 3% H₂O₂, RT | 24 | [Data] | [Data] | [e.g., Likely oxidation of aldehyde to carboxylic acid] |
| Thermal, 80°C | 24 | [Data] | [Data] | [e.g., Stable in solid form] |
| Photolytic (ICH Q1B) | - | [Data] | [Data] | [e.g., Moderate degradation, requires light protection] |
Potential Degradation Pathways
Based on the structure, several degradation pathways can be hypothesized:
A-Comprehensive-Technical-Guide-to-2-Chloro-6-methylquinoline-3-carbaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-methylquinoline-3-carbaldehyde is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a multitude of biologically active molecules.[1] Its unique chemical architecture, featuring a reactive aldehyde and a displaceable chlorine atom on the quinoline scaffold, makes it an invaluable building block in medicinal chemistry. This guide provides a comprehensive overview of its discovery, historical context, detailed synthetic methodologies, and its significant applications in the field of drug development. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and showcase its role in the creation of novel therapeutic agents.
Introduction and Historical Context
The quinoline ring system, a fusion of a benzene and pyridine ring, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[2] The functionalization of this core structure is key to modulating its pharmacological properties. This compound emerged as a significant synthetic intermediate through the exploration of the Vilsmeier-Haack reaction on acetanilide derivatives.[3] This reaction provides a direct and efficient route to concurrently introduce a chloro group at the 2-position and a formyl group at the 3-position, creating a highly versatile synthon for further chemical transformations. Its discovery was not a singular event but rather an outcome of the broader efforts to develop efficient methods for constructing functionalized quinolines for various applications, including the development of potential anticancer and anti-inflammatory agents.[1]
The Vilsmeier-Haack Synthesis: A Cornerstone Methodology
The most prominent and widely adopted method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect a cyclization and formylation of an N-arylacetamide.[4]
Causality of Experimental Choices
The choice of N-(4-methylphenyl)acetamide (also known as p-acetotoluidide) as the starting material is critical, as the methyl group at the para position of the aniline ring ultimately becomes the 6-methyl group in the final quinoline product. The Vilsmeier reagent (the electrophilic chloromethyliminium salt) attacks the electron-rich aromatic ring of the acetanilide, leading to cyclization.[5] The use of an excess of the Vilsmeier reagent and elevated temperatures are necessary to drive the reaction to completion, overcoming the activation energy for the cyclization and subsequent formylation steps.
Detailed Reaction Mechanism
The reaction proceeds through several key steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic dichloromethyliminium ion.[4]
-
Electrophilic Attack: The N-arylacetamide is attacked by the Vilsmeier reagent.
-
Cyclization: An intramolecular cyclization occurs, leading to the formation of the quinoline ring system.
-
Formylation and Chlorination: The reaction cascade results in the introduction of a formyl group at the 3-position and a chloro group at the 2-position.
-
Hydrolysis: The reaction mixture is quenched with ice-cold water to hydrolyze the intermediates and precipitate the final product.[6]
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a synthesis of procedures reported in the literature.[7][8]
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a stirrer and a drying tube, cool N,N-dimethylformamide (DMF, 0.125 mol) to 0°C.[7] To this, add phosphorus oxychloride (POCl₃, 0.35 mol) dropwise while maintaining the temperature between 0-5°C.[7]
-
Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add N-(4-tolyl)acetamide (0.05 mol) portion-wise.[7][8]
-
Heating: After the addition is complete, heat the reaction mixture to 70-90°C for a duration of 4 to 16 hours, depending on the scale and specific literature procedure being followed.[6][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-cold water (200-300 mL).[6][7]
-
Isolation and Purification: The precipitated solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.[7][8]
Table 1: Summary of Reaction Parameters
| Parameter | Value/Condition | Reference |
| Starting Material | N-(4-tolyl)acetamide | [8] |
| Reagents | POCl₃, DMF | |
| Molar Ratio (POCl₃:DMF:Substrate) | ~7:2.5:1 | [7][8] |
| Temperature | 70-90°C | [7] |
| Reaction Time | 4-16 hours | [6][8] |
| Reported Yield | Good to moderate |
Physicochemical and Spectroscopic Characterization
The identity and purity of this compound are confirmed through various analytical techniques.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈ClNO | [9] |
| Molecular Weight | 205.64 g/mol | [9][10] |
| Appearance | Pale yellow or white crystalline solid | [8] |
| Melting Point | 120-125 °C | [10] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum will typically show a singlet for the aldehydic proton in the range of δ 10.5-11.1 ppm.[6] The aromatic protons will appear in the δ 7.1-8.9 ppm region, and the methyl group protons will be a singlet around δ 2.4-2.8 ppm.[11]
-
¹³C NMR: The carbon spectrum will show a characteristic peak for the aldehyde carbonyl carbon around δ 189 ppm.[11]
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1690-1705 cm⁻¹.[6] Other characteristic peaks include those for aromatic C=C stretching and C-Cl stretching.[11]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.[7]
-
Crystal Structure: The crystal structure has been determined by X-ray crystallography, confirming the planar nature of the quinoline ring system.[8][12][13]
Applications in Drug Discovery and Development
The synthetic utility of this compound lies in the reactivity of its two functional groups. The aldehyde group is a versatile handle for forming C-N and C-C bonds, while the chloro group can be displaced by various nucleophiles.[14] This dual reactivity allows for the construction of a wide array of more complex heterocyclic systems.[2][14]
Synthesis of Bioactive Derivatives
-
Antimicrobial Agents: The condensation of the aldehyde group with hydrazines or other amino compounds leads to the formation of hydrazones and Schiff bases, many of which have shown significant antibacterial and antifungal activities.[15]
-
Anticancer Agents: The quinoline scaffold is present in many anticancer drugs.[1] this compound serves as a starting material for the synthesis of novel quinoline-based compounds that have been investigated for their potential as anticancer agents.
-
Anti-inflammatory Drugs: Its derivatives have also been explored for their anti-inflammatory properties.[1]
-
Fused Heterocyclic Systems: The compound is a key intermediate in multi-component reactions to build fused heterocyclic systems like pyrimido[2]naphthyridines and chromenoquinolinyl-pyrimidines, which are of interest in medicinal chemistry.[14]
Diagram: Synthetic Utility in Drug Development
Caption: Synthetic pathways from this compound to bioactive compounds.
Conclusion
This compound stands as a testament to the power of strategic organic synthesis. Its efficient and regioselective synthesis via the Vilsmeier-Haack reaction has made it a readily accessible and highly valuable intermediate for the drug discovery and development community. The ability to selectively modify its aldehyde and chloro functionalities provides a robust platform for generating chemical diversity and exploring new therapeutic avenues. As the quest for novel and more effective drugs continues, the importance of such versatile building blocks in the synthetic chemist's arsenal cannot be overstated.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ijsr.net [ijsr.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chloro-6-methylquinoline-3-carboxaldehyde 96 73568-27-1 [sigmaaldrich.com]
- 11. chemijournal.com [chemijournal.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Unlocking the Therapeutic Promise of 2-Chloro-6-methylquinoline-3-carbaldehyde: A Technical Guide for Drug Discovery
Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in the landscape of medicinal chemistry.[1][2] Its inherent structural features and amenability to chemical modification have made it the foundation for a multitude of compounds with a broad spectrum of pharmacological activities.[3][4] From the historical success of quinine in combating malaria to modern applications in oncology and neurology, quinoline derivatives continue to be a fertile ground for the discovery of novel therapeutic agents.[2][5] This guide focuses on a specific, highly reactive intermediate, 2-Chloro-6-methylquinoline-3-carbaldehyde, exploring its synthetic utility and the vast potential of its derivatives in addressing critical unmet medical needs. While direct biological data on this specific carbaldehyde is limited, its strategic importance lies in its role as a versatile precursor for a new generation of bioactive molecules. This document will, therefore, delve into the potential biological activities of its derivatives, providing a roadmap for researchers and drug development professionals.
Synthesis and Chemical Profile of the Core Scaffold
The primary and most efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[6][7] This reaction involves the formylation of an appropriate N-(4-tolyl)acetamide with a Vilsmeier reagent, typically prepared from phosphorus oxychloride and N,N-dimethylformamide.[6]
Experimental Protocol: Vilsmeier-Haack Synthesis
-
Reagent Preparation: A Vilsmeier-Haack adduct is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).
-
Reaction: To this adduct, N-(4-tolyl)acetamide is added, and the mixture is heated.
-
Work-up: The reaction mixture is then quenched by pouring it onto crushed ice.
-
Purification: The resulting precipitate, this compound, is collected, dried, and purified by recrystallization.[6]
The presence of the chloro and carbaldehyde groups at the 2 and 3 positions, respectively, makes this compound a highly versatile synthetic intermediate.[7][8][9] The chlorine atom is susceptible to nucleophilic substitution, while the aldehyde group can undergo a variety of condensation and addition reactions. This dual reactivity allows for the facile generation of diverse libraries of quinoline derivatives.
Potential Biological Activities and Therapeutic Applications
The true potential of this compound is realized through the biological activities of its derivatives. By leveraging the reactivity of the chloro and aldehyde functionalities, a wide array of compounds with promising therapeutic properties can be synthesized.
Anticancer Activity
Quinoline derivatives are well-established as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[5][10] The derivatives of this compound are poised to contribute significantly to this field.
Mechanisms of Action:
-
Topoisomerase Inhibition: Many quinoline-based compounds function as topoisomerase inhibitors, interfering with DNA replication and leading to apoptosis in rapidly dividing cancer cells.[11][12]
-
Kinase Inhibition: Quinoline scaffolds can be designed to target specific protein kinases that are overactive in cancer, such as tyrosine kinases, thereby disrupting signaling pathways that promote cell proliferation and survival.[10][11]
-
Induction of Apoptosis: Derivatives can trigger programmed cell death through various signaling pathways.[13]
-
Tubulin Polymerization Inhibition: Some quinoline derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[12][14]
Experimental Workflow for Anticancer Evaluation:
Caption: Workflow for the evaluation of anticancer activity.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Quinoline derivatives have a long history of use as antibacterial and antifungal agents, and derivatives of this compound are promising candidates in this area.[15][16]
Mechanisms of Action:
-
DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones, a major class of antibacterial agents, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[15]
-
Inhibition of Glucosamine-6-Phosphate Synthase: This enzyme is a potential target for both antibacterial and antifungal agents as it is crucial for the synthesis of bacterial and fungal cell walls.[17]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]
Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinoline derivatives have been shown to possess significant anti-inflammatory properties.[19][20]
Mechanisms of Action:
-
COX Inhibition: Some quinoline derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[21]
-
Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the production of pro-inflammatory cytokines such as TNF-α and interleukins.[19]
-
PDE4 Inhibition: Inhibition of phosphodiesterase 4 (PDE4) is another mechanism by which quinoline derivatives can exert anti-inflammatory effects.[19]
Signaling Pathway Targeted by Anti-inflammatory Quinolines:
Caption: Inhibition of inflammatory pathways by quinoline derivatives.
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Quinoline derivatives have emerged as promising neuroprotective agents due to their ability to target multiple pathological pathways.[22][23][24]
Mechanisms of Action:
-
Antioxidant Activity: Many quinoline derivatives can scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key factor in neuronal damage.[22][23]
-
Enzyme Inhibition: Derivatives can be designed to inhibit enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), which are relevant targets in Alzheimer's and Parkinson's diseases.[23][24]
-
Anti-inflammatory Effects: As mentioned previously, the anti-inflammatory properties of quinoline derivatives can also contribute to their neuroprotective effects by reducing neuroinflammation.[25]
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[5] For derivatives of this compound, modifications at the 2 and 3 positions are key to modulating their pharmacological properties. For instance, the introduction of different amine-containing moieties at the 2-position can significantly influence the antimicrobial and anticancer activities. Similarly, the conversion of the 3-carbaldehyde to various hydrazones or Schiff bases has been shown to yield compounds with potent biological effects.[18][26]
Conclusion and Future Directions
This compound is a valuable and versatile building block in medicinal chemistry. While the compound itself may not be the final active pharmaceutical ingredient, its strategic importance as a precursor to a wide range of potentially bioactive derivatives is undeniable. The exploration of its derivatives has already shown promise in the fields of oncology, infectious diseases, inflammation, and neurodegeneration. Future research should focus on the synthesis and screening of novel derivatives, with a particular emphasis on understanding the structure-activity relationships that govern their biological effects. The development of more potent and selective agents based on this scaffold holds the potential to address some of the most pressing challenges in modern medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. jddtonline.info [jddtonline.info]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmphs.com [ijmphs.com]
- 12. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 13. benchchem.com [benchchem.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 16. journals.innovareacademics.in [journals.innovareacademics.in]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
"reactivity profile of the aldehyde group in 2-Chloro-6-methylquinoline-3-carbaldehyde"
An In-Depth Technical Guide to the Reactivity Profile of the Aldehyde Group in 2-Chloro-6-methylquinoline-3-carbaldehyde
Abstract
This compound is a highly versatile heterocyclic building block pivotal in the fields of medicinal chemistry and materials science. Its strategic placement of three distinct reactive sites—a nucleophilic substitution-prone chloro group at the C2 position, an electrophilic aldehyde at C3, and a modifiable methyl group at C6—renders it an ideal scaffold for the synthesis of complex molecular architectures. Compounds derived from this quinoline core have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive exploration of the reactivity profile of the C3-aldehyde group, authored from the perspective of a Senior Application Scientist. It delves into the electronic factors governing its reactivity and presents a detailed analysis of its key transformations, including condensation, reduction, and cyclization reactions. Each section is supported by field-proven experimental protocols and mechanistic insights to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for leveraging this powerful synthetic intermediate.
The 2-Chloro-6-methylquinoline Scaffold: A Privileged Core
The Quinoline Moiety in Medicinal Chemistry
The quinoline ring system is a foundational scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic aromatic structure provides a robust framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. Historically, the quinoline core is most famously associated with the antimalarial drug quinine, and its synthetic analog, chloroquine.[3] Modern research has expanded its application, with quinoline derivatives showing efficacy as anticancer, antibacterial, anti-HIV, and antihypertensive agents.[1][2]
Structural Features and Synthetic Versatility
The subject of this guide, this compound, is a trifunctionalized intermediate that offers a convergence of reactivity pathways.
-
C2-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution, allowing for the introduction of various amine, thiol, or oxygen-based nucleophiles.[4] It also serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira), enabling C-C bond formation.[5]
-
C3-Carbaldehyde Group: As the focal point of this guide, the aldehyde is a potent electrophile. Its reactivity is modulated by the electron-withdrawing nature of the quinoline nitrogen and the adjacent C2-chloro substituent. This group is the primary gateway for chain extension and the formation of new heterocyclic rings.
-
C6-Methyl Group: While less reactive, this group can be functionalized through radical halogenation or oxidation, offering a secondary site for molecular diversification.
This unique combination of reactive sites makes it a prized starting material for constructing diverse chemical libraries for high-throughput screening.
Synthesis of the Core Intermediate
The Vilsmeier-Haack Reaction: The Principal Synthetic Route
The most efficient and widely adopted method for synthesizing 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[6] This one-pot procedure utilizes an N-substituted acetanilide as the precursor and a Vilsmeier reagent, prepared in situ from a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[7][8][9] The reaction proceeds via electrophilic substitution and subsequent cyclization to furnish the quinoline core with the desired chloro and formyl groups in a single operation.
Mechanistic Insights
The reaction is initiated by the formation of the electrophilic Vilsmeier reagent (chloroiminium ion). This species then formylates the enol form of the N-(4-tolyl)acetamide, followed by a second Vilsmeier reagent-mediated cyclization and subsequent hydrolysis during workup to yield the final product.
Caption: Vilsmeier-Haack synthesis of the quinoline core.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from established literature procedures.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4.5 equiv.) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0-5 °C to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Add N-(4-tolyl)acetamide (1.0 equiv.) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain it for 4-15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6][7][10]
-
Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium carbonate or sodium bicarbonate solution until the pH is ~7-8. The solid product will precipitate.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Purify the product by recrystallization from a suitable solvent system, such as an ethyl acetate/petroleum ether mixture.[7][11]
Reactivity Profile of the C3-Aldehyde Group
The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. In this compound, this inherent reactivity is amplified by the electron-withdrawing effects of the quinoline ring's nitrogen atom and the C2-chloro substituent. This electronic environment makes the aldehyde particularly amenable to a wide range of chemical transformations.
Caption: Key reactivity pathways of the C3-aldehyde.
Key Transformations of the Aldehyde Group
This section details the principal reactions involving the C3-aldehyde, complete with validated protocols.
Condensation Reactions: Building Molecular Complexity
Condensation reactions are the most widely exploited transformations for this aldehyde, providing a direct route to C-C and C-N bond formation.
The reaction with primary amines or hydrazines readily forms imines (Schiff bases) or hydrazones, which are valuable intermediates themselves or final products with biological activity.[1][10][12]
-
Protocol:
-
Dissolve this compound (1.0 equiv.) in ethanol or acetone.[1]
-
Add the substituted aniline or hydrazine derivative (1.0-1.1 equiv.).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, reduce the solvent volume and cool in an ice bath to induce crystallization.
-
Wash the solid product with cold ethanol and dry.
-
This reaction involves a nucleophilic addition of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to the aldehyde, followed by dehydration, to yield an α,β-unsaturated product.[13] It is a cornerstone for synthesizing more complex fused heterocyclic systems.[1]
-
Protocol:
-
To a solution of this compound (1.0 equiv.) and an active methylene compound (1.0 equiv.) in ethanol, add a catalytic amount of a weak base like piperidine or L-proline.[1]
-
Stir the mixture at room temperature or reflux gently for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture. The product usually precipitates and can be isolated by filtration.
-
Wash the product with cold ethanol and recrystallize if necessary.
-
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, replacing the C=O bond with a C=C bond.[14][15] This is achieved by reacting the aldehyde with a phosphonium ylide.[16][17]
-
Protocol:
-
Ylide Preparation: Suspend the appropriate triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equiv.) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar).
-
Add a strong base (e.g., n-BuLi, NaH, or KHMDS, 1.05 equiv.) dropwise. Stir the resulting colored mixture for 1 hour to ensure complete ylide formation.
-
Aldehyde Addition: Cool the ylide solution to -78 °C or 0 °C (depending on ylide stability) and add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography on silica gel.
-
This base-catalyzed condensation with a ketone, typically an acetophenone, yields a quinolinyl-substituted α,β-unsaturated ketone, often referred to as a chalcone analog.[1][5]
-
Protocol:
-
Dissolve this compound (1.0 equiv.) and a substituted acetophenone (1.0 equiv.) in ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise while stirring at room temperature.
-
Continue stirring for 4-8 hours. The formation of a solid precipitate usually indicates product formation.
-
Isolate the crude product by filtration, wash thoroughly with water to remove the base, and then with a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent like ethanol to obtain the pure chalcone.
-
Reduction to the Primary Alcohol
The selective reduction of the aldehyde to a primary alcohol is a fundamental transformation, providing a new synthetic handle for esterification or etherification.
Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high selectivity for aldehydes and ketones, leaving other functional groups like the chloro-substituent intact.[18]
-
Protocol:
-
Dissolve this compound (1.0 equiv.) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise over 15-20 minutes, controlling any effervescence.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, carefully add water or dilute HCl to quench the excess NaBH₄.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the primary alcohol, which can be purified by recrystallization or column chromatography.
-
Spectroscopic and Physical Data
Proper characterization is essential for confirming the identity and purity of this compound.
| Property | Data | Reference(s) |
| Molecular Formula | C₁₁H₈ClNO | [7][19] |
| Molar Mass | 205.64 g/mol | [19] |
| Appearance | White to off-white solid | [7] |
| Melting Point | Varies by source, typically ~180-190 °C | [10][20] |
| ¹H NMR (CDCl₃, δ ppm) | ~2.5 (s, 3H, -CH₃), 7.6-8.2 (m, 3H, Ar-H), ~8.8 (s, 1H, H-4), ~10.5 (s, 1H, -CHO) | [20][21] |
| IR (KBr, cm⁻¹) | ~1690 (C=O stretch, aldehyde), ~2820, 2730 (C-H stretch, aldehyde) | [21] |
| Crystal Structure | Monoclinic, P c | [7][9] |
Conclusion and Future Outlook
The aldehyde group in this compound exhibits a robust and predictable reactivity profile, dominated by its electrophilic character. It serves as an exceptionally versatile handle for a multitude of chemical transformations, most notably condensation and reduction reactions. The ability to readily convert this aldehyde into imines, alkenes, chalcones, and alcohols, which can then undergo further functionalization or cyclization, solidifies its status as a power-user intermediate in synthetic chemistry. For researchers in drug development, mastering the manipulation of this aldehyde group is key to unlocking novel molecular diversity and accessing new generations of quinoline-based therapeutic agents. Future research will likely focus on developing stereoselective transformations of this aldehyde and its derivatives, as well as its application in novel multicomponent reactions to build increasingly complex and biologically active molecules with greater efficiency.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. 2-Chloro-6-methylquinoline|CAS 4295-11-8|Supplier [benchchem.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. chemijournal.com [chemijournal.com]
- 9. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemijournal.com [chemijournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. ajgreenchem.com [ajgreenchem.com]
- 21. ijsr.net [ijsr.net]
"starting materials for the synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde"
An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde
This guide provides a comprehensive overview of the synthetic pathway to this compound, a key heterocyclic intermediate in the development of novel pharmaceutical agents and functional materials. We will delve into the strategic selection of starting materials, explore the mechanistic intricacies of the core reaction, and provide detailed, field-proven protocols for its successful execution. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable method for the synthesis of this valuable quinoline derivative.
Strategic Rationale: A Retrosynthetic Approach
The synthesis of functionalized quinolines is a cornerstone of medicinal chemistry. The target molecule, this compound, possesses three key functional groups ripe for further modification: a reactive chloro group at the 2-position, a nucleophilic substitution-ready formyl group at the 3-position, and a methyl group at the 6-position influencing electronic properties.
The most efficient and widely adopted strategy for constructing this scaffold is the Vilsmeier-Haack reaction .[1][2] This powerful one-pot reaction allows for the simultaneous formylation and cyclization of an activated aromatic precursor to build the quinoline core.
Our retrosynthetic analysis logically deconstructs the target molecule to reveal the most suitable starting materials. The quinoline ring is disconnected via the Vilsmeier-Haack transform, which points to an N-arylacetamide as the ideal precursor. Specifically, the 6-methylquinoline moiety directs our choice to N-(4-methylphenyl)acetamide, a readily available and easily synthesized starting material.
Caption: Retrosynthetic analysis of the target compound.
Starting Material: Synthesis and Selection of N-(4-methylphenyl)acetamide
The success of the Vilsmeier-Haack cyclization is contingent on the quality of the N-arylacetamide precursor. N-(4-methylphenyl)acetamide (also known as 4'-methylacetanilide or p-acetotoluidide) is the designated starting material.[3]
Table 1: Physicochemical Properties of N-(4-methylphenyl)acetamide
| Property | Value |
| Molecular Formula | C₉H₁₁NO[3][4] |
| Molecular Weight | 149.19 g/mol [3][4] |
| CAS Number | 103-89-9[3] |
| Appearance | White crystalline solid |
| Melting Point | 145-148 °C |
Rationale for Selection
N-(4-methylphenyl)acetamide is an ideal substrate for several reasons:
-
Electron-Rich Arene : The acetamido group is an activating, ortho-, para-directing group. This increases the nucleophilicity of the aromatic ring, making it susceptible to attack by the weakly electrophilic Vilsmeier reagent.[5][6]
-
In-Situ Cyclization : The acetyl group provides the necessary two-carbon unit that, along with the formylating agent, will form the new heterocyclic ring of the quinoline system.
-
Commercial Availability & Simple Synthesis : The precursor is inexpensive to purchase or can be readily synthesized in high yield from p-toluidine.
Experimental Protocol: Synthesis of N-(4-methylphenyl)acetamide
This protocol describes the acylation of p-toluidine to yield the required acetanilide precursor.[7][8]
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask, add p-toluidine (10.0 g, 0.093 mol).
-
Add 50 mL of 10% aqueous acetic acid.
-
While stirring, slowly add acetic anhydride (10.2 mL, 0.108 mol).
Step 2: Reaction Execution
-
Stir the mixture at room temperature for 30 minutes. The product will begin to precipitate.
-
Heat the mixture to 80-90°C for an additional 60 minutes to ensure the reaction goes to completion.[8]
Step 3: Isolation and Purification
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the white solid product by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) to remove any remaining acetic acid and unreacted aniline.
-
Dry the product in a vacuum oven at 60°C. The yield is typically >90%.
The Core Transformation: Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction is a formylation reaction of an electron-rich arene using a Vilsmeier reagent, which is prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][10][11] In this specific synthesis, the reaction proceeds beyond simple formylation to achieve a full cyclization, yielding the quinoline scaffold.[1]
Mechanistic Deep Dive
The reaction can be understood in three key stages:
Stage I: Formation of the Vilsmeier Reagent DMF, a substituted amide, acts as a nucleophile and attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][10]
Stage II: Electrophilic Substitution and Cyclization The electron-rich aromatic ring of N-(4-methylphenyl)acetamide attacks the electrophilic carbon of the Vilsmeier reagent. The reaction proceeds via an intramolecular cyclization where the oxygen of the acetyl group attacks the newly formed iminium intermediate.
Stage III: Aromatization and Hydrolysis A series of elimination and rearrangement steps, driven by the formation of a stable aromatic system, leads to the chlorinated quinoline intermediate. During aqueous workup, the iminium salt at the 3-position is hydrolyzed to afford the final aldehyde product.
Caption: High-level workflow of the Vilsmeier-Haack synthesis.
Experimental Protocol: Synthesis of this compound
This protocol has been optimized based on multiple literature reports to ensure reliability and high yield.[8][12][13][14]
Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This entire procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Step 1: Vilsmeier Reagent Preparation
-
In a three-necked flask equipped with a dropping funnel and a desiccant drying tube, cool N,N-dimethylformamide (DMF) (9.6 mL, 0.125 mol) to 0°C in an ice bath.[14]
-
Under continuous stirring, add phosphorus oxychloride (POCl₃) (32.2 mL, 0.35 mol) dropwise to the cooled DMF.[14] Maintain the temperature between 0-5°C during the addition. A thick, pale-yellow Vilsmeier reagent adduct will form.
Step 2: Addition of Acetanilide and Reaction
-
To this freshly prepared reagent, add N-(4-tolyl)acetamide (7.45 g, 0.05 mol) portion-wise, ensuring the temperature does not rise above 10°C.[12][14]
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture under reflux at 70-90°C.[8][14] The reaction time can vary from 6 to 17 hours depending on the scale and specific conditions.[8][14] Monitor the reaction progress using thin-layer chromatography (TLC).[8]
Step 3: Workup and Isolation
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the mixture onto 300-400 g of crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl fumes.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete hydrolysis.
-
Collect the crude solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
Step 4: Purification
-
The crude product can be purified by recrystallization from an ethyl acetate/petroleum ether mixture or ethanol to yield a white or pale-yellow crystalline solid.[12]
Table 2: Summary of Reaction Parameters
| Parameter | Value | Reference |
| N-(4-tolyl)acetamide | 1.0 equiv (0.05 mol) | [14] |
| DMF | 2.5 equiv (0.125 mol) | [14] |
| POCl₃ | 7.0 equiv (0.35 mol) | [12][14] |
| Temperature | 70-90 °C | [8] |
| Reaction Time | 6-17 hours | [14] |
| Expected Yield | 60-85% |
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 3: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₁H₈ClNO[12] |
| Molecular Weight | 205.64 g/mol [12] |
| Appearance | White to pale-yellow solid |
| Melting Point | 174 °C[2] |
| IR (KBr, cm⁻¹) | |
| C=O (aldehyde) | ~1705[2] |
| Aromatic C=C | 1450-1600[2] |
| Aldehyde C-H | ~2795, 2835[2] |
| ¹H NMR (300 MHz, CDCl₃) δ ppm | |
| CHO (aldehyde proton) | ~10.61 (s, 1H)[2] |
| H-4 (quinoline ring) | ~8.73 (s, 1H)[2] |
| Aromatic Protons | 7.21 - 8.12 (m, 3H)[2] |
| CH₃ (methyl group) | ~2.60 (s, 3H) |
The quinolinyl fused-ring system of the molecule is nearly planar.[12][13][15]
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. ijsr.net [ijsr.net]
- 3. Acetamide, N-(4-methylphenyl)- [webbook.nist.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. chemijournal.com [chemijournal.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. journals.iucr.org [journals.iucr.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Theoretical and Computational Analysis of 2-Chloro-6-methylquinoline-3-carbaldehyde: A Synergistic Approach to Molecular Characterization
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical and computational examination of 2-Chloro-6-methylquinoline-3-carbaldehyde, a pivotal heterocyclic compound with significant potential in synthetic and medicinal chemistry. By integrating established experimental data with high-level quantum chemical calculations, we present a holistic analysis of its structural, spectroscopic, and electronic properties. This document is designed for researchers, chemists, and drug development professionals, offering not only a detailed characterization of the title molecule but also a methodological framework for applying a synergistic experimental-computational approach. We delve into Density Functional Theory (DFT) calculations to elucidate molecular geometry, vibrational modes, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, validating these theoretical findings against published X-ray diffraction and spectroscopic data. The protocols and insights contained herein aim to empower scientists to predict molecular behavior, understand reactivity, and rationally design novel quinoline-based derivatives for targeted applications.
Introduction: The Significance of Quinoline Scaffolds
Quinoline, a bicyclic heteroaromatic compound, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antimalarial, anti-inflammatory, and anticancer properties.[2][3] The compound this compound (hereafter referred to as 2Cl6MQ3C) is a particularly valuable synthetic intermediate. The presence of three distinct reactive sites—the chloro group at the C2 position, the carbaldehyde (formyl) group at C3, and the quinoline ring itself—makes it a versatile building block for constructing more complex molecular architectures.[2]
Understanding the fundamental physicochemical properties of 2Cl6MQ3C is paramount for its effective utilization. While experimental techniques like X-ray crystallography, FT-IR, and NMR spectroscopy provide invaluable data, they offer a snapshot of the molecule primarily in its solid or solution state. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool. It allows us to investigate the molecule in the gaseous phase, providing insights into its intrinsic electronic structure, conformational preferences, and reactivity, which are often difficult to probe experimentally.[2][4] This guide demonstrates how a validated computational model, grounded in experimental data, can yield a deeper, more predictive understanding of molecular properties.
Synthesis and Experimental Foundation
A robust computational study is built upon a solid experimental foundation. The synthesis and characterization of 2Cl6MQ3C have been well-documented, providing the necessary benchmarks to validate our theoretical models.
Core Synthesis: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a highly efficient and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] For 2Cl6MQ3C, this reaction provides a reliable synthetic route starting from N-(4-tolyl)acetamide.[7][8]
Causality of Experimental Choices:
-
Reagents: The Vilsmeier reagent is generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (phosphorus oxychloride, POCl₃). This electrophilic iminium salt is key to attacking the activated aromatic ring of the acetanilide precursor.
-
Mechanism: The reaction proceeds through electrophilic substitution, cyclization, and subsequent hydrolysis to yield the final 2-chloroquinoline-3-carbaldehyde structure. The chloro-substituent is incorporated from the phosphorus oxychloride during the cyclization cascade.
Experimental Protocol: Synthesis of 2Cl6MQ3C This protocol is adapted from established literature procedures.[7]
-
Reagent Preparation: In a flask maintained at 0°C, slowly add phosphorus oxychloride (POCl₃, ~2.3 equivalents) dropwise to N,N-dimethylformamide (DMF, ~1 equivalent). Stir until the Vilsmeier adduct is formed.
-
Reaction Initiation: Add N-(4-tolyl)acetamide (~0.33 equivalents) to the prepared Vilsmeier adduct.
-
Thermal Cyclization: Heat the reaction mixture to approximately 80°C for 15-18 hours. This extended heating drives the cyclization and formation of the quinoline ring system.
-
Work-up and Isolation: Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent mixture, such as petroleum ether/ethyl acetate, to obtain the purified 2Cl6MQ3C.
Experimental Spectroscopic and Structural Data
The following table summarizes key experimental data from the literature, which will be used to validate our computational results.
| Parameter | Experimental Data | Source |
| Molecular Formula | C₁₁H₈ClNO | [7][9] |
| Molecular Weight | 205.63 g/mol | [7][9] |
| Physical Form | Solid | |
| ¹H NMR (CDCl₃) | Aldehyde proton (CHO) signal observed between δ 10.5-11.0 ppm. | [5] |
| FT-IR (KBr) | Strong C=O stretching vibration observed around 1690-1705 cm⁻¹. | [5][6] |
| Crystal System | Monoclinic | [7] |
| Planarity | Quinoline fused-ring is almost planar (r.m.s. deviation = 0.013 Å). | [7][8] |
Computational Methodology: A Validated Workflow
Our computational approach is designed as a self-validating system, where theoretical predictions are rigorously compared against the experimental benchmarks established in Section 2.0.
Rationale for Method Selection: DFT/B3LYP
For organic molecules of this size, Density Functional Theory (DFT) offers the best compromise between computational accuracy and resource efficiency. We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.
-
Expertise: B3LYP is a workhorse in computational chemistry because it incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in many pure DFT functionals. This leads to more accurate predictions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic systems.
-
Basis Set: The 6-311++G(d,p) basis set was chosen. The "6-311" describes the core and valence electrons with good flexibility. The "++G" adds diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and non-covalent interactions. The "(d,p)" adds polarization functions, allowing orbitals to change shape and leading to more accurate descriptions of bonding. This combination is widely regarded as providing high-quality results for molecules of this nature.[1][2][10]
References
- 1. dergi-fytronix.com [dergi-fytronix.com]
- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijsr.net [ijsr.net]
- 6. chemijournal.com [chemijournal.com]
- 7. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Application Notes & Protocols: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde via the Vilsmeier-Haack Reaction
Introduction: The Strategic Importance of Functionalized Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1] Compounds incorporating the quinoline ring system have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[2] Among the diverse array of quinoline derivatives, 2-Chloro-6-methylquinoline-3-carbaldehyde stands out as a particularly valuable and versatile synthetic intermediate.[3] Its dual reactive sites—the nucleophilic-susceptible chlorine atom at the C2 position and the electrophilic carbaldehyde group at the C3 position—provide a gateway for extensive molecular elaboration, enabling the construction of complex fused heterocyclic systems and diverse compound libraries for drug discovery.[4][5]
The Vilsmeier-Haack reaction is a powerful and highly efficient synthetic methodology for the formylation of electron-rich aromatic and heterocyclic compounds.[6] More significantly for quinoline synthesis, it facilitates a one-pot cyclization and formylation of N-arylacetamides to yield 2-chloro-3-formylquinolines.[7] This approach is among the most effective for producing highly functionalized quinoline synthons from readily available starting materials.[8]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of this compound using the Vilsmeier-Haack reaction. It details the underlying mechanism, provides a field-proven experimental protocol, and discusses the critical parameters for ensuring a successful and high-yielding synthesis.
The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive
The overall transformation involves two primary stages: the formation of the active electrophile, known as the Vilsmeier reagent, and the subsequent electrophilic cyclization of an N-arylacetamide substrate.
Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium salt, the Vilsmeier reagent, which is the key formylating species.[9][10] The formation is a nucleophilic attack of the amide oxygen onto the phosphorus atom of POCl₃, followed by elimination to generate the potent electrophile.[11]
Caption: Formation of the electrophilic Vilsmeier reagent.
Vilsmeier Cyclization of N-(4-methylphenyl)acetamide
The synthesis of the target quinoline proceeds via the Vilsmeier cyclization of N-(4-methylphenyl)acetamide (p-methylacetanilide). The electron-rich aromatic ring of the acetanilide attacks the Vilsmeier reagent. This is followed by a series of intramolecular cyclization and dehydration steps, driven by the reaction conditions, ultimately leading to the formation of the stable, aromatic this compound after aqueous workup.[12]
Caption: Synthetic workflow for quinoline formation.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from 4-methylacetanilide.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 4-Methylacetanilide | ≥98% | Sigma-Aldrich, Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich, Alfa Aesar |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich, TCI Chemicals |
| Ethyl Acetate | ACS Grade | Fisher Scientific, VWR |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific, VWR |
| Crushed Ice / Deionized Water | - | Laboratory Supply |
| Round-bottom flask (250 mL) | - | Standard laboratory glassware |
| Dropping funnel | - | Standard laboratory glassware |
| Magnetic stirrer and stir bar | - | Standard laboratory equipment |
| Ice bath | - | Standard laboratory equipment |
| Heating mantle with controller | - | Standard laboratory equipment |
| Büchner funnel and filter paper | - | Standard laboratory equipment |
Reaction Procedure
Step 1: Preparation of the Vilsmeier Reagent (In Situ)
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF) (15 mmol).
-
Cool the flask in an ice-salt bath to 0-5 °C with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃) (60 mmol) dropwise via the dropping funnel over 30 minutes. Causality Note: This dropwise addition is critical to control the exothermic reaction between DMF and POCl₃, preventing temperature spikes that could lead to reagent decomposition and side product formation.[9] The Vilsmeier reagent is formed in situ during this step.
Step 2: Vilsmeier Cyclization
-
Once the addition of POCl₃ is complete, add 4-methylacetanilide (5 mmol) portion-wise to the stirred reaction mixture, ensuring the temperature remains below 10 °C.
-
After the addition of the substrate, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90 °C using a heating mantle.[8] Maintain this temperature with vigorous stirring for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12] Experience Note: Reaction times can vary depending on the substrate's purity and scale. For methyl-substituted acetanilides, longer heating times (closer to 10-16 hours) are often required for complete conversion.[12]
Step 3: Workup and Product Isolation
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
In a separate large beaker (1 L), prepare a slurry of crushed ice (approx. 500 g).
-
Crucial Step: Very slowly and carefully, pour the cooled reaction mixture into the vigorously stirred crushed ice.[13] This "reverse quench" is essential for safely hydrolyzing the excess, highly reactive POCl₃ and dissipating the significant heat generated.[9]
-
Once the addition is complete, continue stirring for 30 minutes.
-
Neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate or by adding a saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid precipitate thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.
Step 4: Purification
-
Dry the crude solid under vacuum.
-
Recrystallize the crude product from ethyl acetate to afford this compound as a pure solid.[13]
Summary of Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry (Substrate:DMF:POCl₃) | 1 : 3 : 12 | Excess DMF and POCl₃ drive the reaction to completion. |
| Reagent Addition Temperature | 0-5 °C | Controls exothermicity and ensures stable Vilsmeier reagent formation.[8] |
| Reaction Temperature | 80-90 °C | Provides sufficient energy for the cyclization and aromatization steps. |
| Reaction Time | 4-16 hours | Ensures complete conversion of the starting material.[12] |
| Workup Method | Reverse quench into crushed ice | Safely manages the highly exothermic hydrolysis of excess POCl₃.[9] |
| Typical Yield | 60-80% | Varies based on reaction scale and purification efficiency.[8] |
Product Characterization
The identity and purity of the synthesized this compound (CAS: 73568-27-1) should be confirmed by standard analytical techniques.[14]
-
Physical Form: Solid
-
Molecular Formula: C₁₁H₈ClNO[14]
-
Molecular Weight: 205.64 g/mol [14]
-
¹H NMR: Expect characteristic signals for the aldehyde proton (~10.5 ppm), aromatic protons, and the methyl group singlet (~2.5 ppm).[15]
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde group around 1690-1710 cm⁻¹.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive (wet) reagents. 2. Insufficient reaction time or temperature. 3. Improper stoichiometry. | 1. Use anhydrous DMF and freshly distilled POCl₃. 2. Monitor reaction by TLC and extend heating time if necessary. 3. Re-verify molar equivalents of all reagents. |
| Dark, Tarry Product | 1. Reaction temperature was too high. 2. Uncontrolled quenching procedure. | 1. Maintain strict temperature control (80-90 °C). 2. Ensure the reaction mixture is cooled before a slow, controlled quench into vigorously stirred ice. |
| Difficult Purification | 1. Incomplete reaction leading to a mixture of products. 2. Insufficient washing during workup. | 1. Ensure the reaction goes to completion via TLC monitoring. 2. Wash the crude precipitate thoroughly with water to remove residual DMF and salts. Consider a column chromatography step if recrystallization is ineffective. |
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chemijournal.com [chemijournal.com]
- 9. benchchem.com [benchchem.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. chemijournal.com [chemijournal.com]
- 13. ijsr.net [ijsr.net]
- 14. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemijournal.com [chemijournal.com]
Application Notes & Protocols: 2-Chloro-6-methylquinoline-3-carbaldehyde as a Versatile Precursor for Advanced Heterocyclic Synthesis
Introduction and Scope
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of bioactive compounds and functional materials.[1][2] Among the diverse range of functionalized quinolines, 2-Chloro-6-methylquinoline-3-carbaldehyde stands out as a particularly powerful and versatile synthetic intermediate.[3][4] Its unique trifunctional nature—possessing a reactive aldehyde, an activatable chloro group for nucleophilic substitution, and an aromatic quinoline core—opens a gateway to a vast chemical space of fused and substituted heterocyclic systems.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound as a precursor. We will delve into its core reactivity, present detailed, field-proven protocols for the synthesis of high-value heterocyclic compounds, and offer insights into the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Physicochemical Properties & Handling
A thorough understanding of the precursor's properties is fundamental to its successful application and safe handling.
| Property | Value | Source |
| Chemical Formula | C₁₁H₈ClNO | [5][6] |
| Molecular Weight | 205.63 g/mol | [5][6] |
| Appearance | White to pale yellow solid/crystals | [5][6] |
| Melting Point | Varies based on purity; typically high | [7] |
| Solubility | Soluble in DMF, THF, Chloroform; sparingly soluble in ethanol and ethyl acetate. | [8] |
| Crystal System | Monoclinic, P c | [5][6] |
Safety & Handling:
-
Hazard Statements: Handle with care. Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation.
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Core Reactivity: A Trifunctional Synthon
The synthetic utility of this compound stems from its three distinct reactive centers. Understanding these sites allows for the rational design of complex molecular architectures.
Caption: Key reactive sites of this compound.
-
The C3-Formyl Group (Aldehyde): This is the most versatile handle for elaboration. It readily undergoes condensation reactions with a variety of nucleophiles, including amines, hydrazines, hydroxylamines, and active methylene compounds. This reactivity is the foundation for forming Schiff bases, hydrazones, oximes, and chalcone-like intermediates, which can subsequently cyclize to form a plethora of five- and six-membered heterocycles.[9]
-
The C2-Chloro Group: The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr). This activation is due to the electron-withdrawing effect of the adjacent nitrogen atom in the quinoline ring. It can be readily displaced by various nucleophiles (N, O, S), providing a direct route to 2-substituted quinolines. In many multi-step syntheses, this site is crucial for the final ring-closing step.
-
The Aromatic Core (C4 and Benzene Ring): The electron-rich nature of the quinoline ring system, particularly the C4 position, allows it to participate in intramolecular electrophilic cyclization reactions, leading to the formation of fused polycyclic systems.
Synthesis of the Precursor
The most common and efficient method for synthesizing 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction .[8][10] This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate and cyclize an appropriate N-arylacetamide.[8]
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[5][7][11]
Reaction Scheme: N-(4-methylphenyl)acetamide + Vilsmeier Reagent (POCl₃/DMF) → this compound
Materials:
-
N-(p-tolyl)acetamide (N-(4-methylphenyl)acetamide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Ethyl acetate (for recrystallization)
Procedure:
-
Reagent Preparation (Vilsmeier Adduct): In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add anhydrous DMF (0.125 mol). Cool the flask to 0 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (0.35 mol) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5 °C. An exothermic reaction occurs, forming the chloroiminium salt (Vilsmeier reagent).
-
Addition of Substrate: Once the addition of POCl₃ is complete, add N-(p-tolyl)acetamide (0.05 mol) portion-wise to the reaction mixture.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture at 70-80 °C for 15-17 hours.[5][7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it carefully onto a large beaker filled with crushed ice (~300 mL) with vigorous stirring.
-
Isolation: The solid product will precipitate. Stir for 30 minutes to ensure complete precipitation. Filter the crude product using a Buchner funnel and wash thoroughly with cold water.
-
Purification: Dry the crude product. Purify by recrystallization from ethyl acetate or a mixture of petroleum ether and ethyl acetate to afford the title compound as a white or pale-yellow solid.[5]
Causality and Insights:
-
Why POCl₃ and DMF? This combination forms the electrophilic Vilsmeier reagent, which is key for both the formylation and the subsequent cyclization of the acetanilide.
-
Why heat? The cyclization step requires thermal energy to overcome the activation barrier for the intramolecular electrophilic substitution on the aromatic ring.
-
Why pour onto ice? This step serves two purposes: it hydrolyzes the intermediate iminium species to the final aldehyde and quenches any remaining reactive Vilsmeier reagent.
Application in Heterocyclic Synthesis: Protocols and Workflows
The true power of this compound is demonstrated in its conversion to more complex heterocyclic systems, many of which have significant biological activity, such as antimicrobial and anti-inflammatory properties.[1][12][13][14]
Protocol 2: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives
The reaction with hydrazine derivatives is a classic strategy to construct fused pyrazolo[3,4-b]quinolines, a scaffold known for its diverse pharmacological activities.[12][14][15][16]
Caption: Workflow for Pyrazolo[3,4-b]quinoline Synthesis.
Reaction Scheme: this compound + Hydrazine Hydrate → 3-Amino-6-methyl-1H-pyrazolo[3,4-b]quinoline
Materials:
-
This compound (from Protocol 1)
-
Hydrazine hydrate (80% or higher)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Pyridine (catalytic amount)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (30 mL).
-
Addition of Hydrazine: Add hydrazine hydrate (20 mmol, 2 equivalents) to the solution. The initial reaction is the formation of the hydrazone intermediate.[9]
-
Cyclization: Add a catalytic amount of pyridine (2-3 drops) to the mixture. Reflux the reaction mixture for 6-8 hours. The pyridine acts as a base to facilitate the intramolecular nucleophilic substitution, where the terminal amino group of the hydrazone displaces the C2-chloro group.[4]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the solid product, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like DMF or ethanol.
Causality and Insights:
-
Why excess hydrazine? Using an excess ensures the complete conversion of the aldehyde to the hydrazone intermediate.
-
Why reflux? The intramolecular SNAr cyclization step requires significant thermal energy.
-
Role of Pyridine: Pyridine acts as a non-nucleophilic base to abstract a proton during the cyclization, facilitating the ring-closing step.
Protocol 3: Synthesis of Chalcones and Subsequent Pyrazoles
The aldehyde can undergo a Claisen-Schmidt condensation with acetophenones to form chalcones (α,β-unsaturated ketones). These chalcones are themselves valuable intermediates for synthesizing other heterocycles like pyrazoles.[9]
Part A: Chalcone Synthesis
Reaction Scheme: this compound + Acetophenone → 1-(Phenyl)-3-(2-chloro-6-methylquinolin-3-yl)prop-2-en-1-one
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (aqueous or ethanolic)
Procedure:
-
Preparation: Dissolve this compound (10 mmol) and the acetophenone (10 mmol) in ethanol (50 mL) in a flask at room temperature.
-
Base Addition: Slowly add an aqueous or ethanolic solution of NaOH (e.g., 10% w/v) dropwise with stirring. The solution will typically turn yellow or orange.
-
Reaction: Continue stirring at room temperature for 4-6 hours. The chalcone product will precipitate out of the solution.
-
Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess NaOH.
-
Isolation: Filter the precipitated solid, wash with water until neutral, and dry. Recrystallize from ethanol to get the pure chalcone derivative.[9]
Part B: Pyrazole Synthesis from Chalcone
Reaction Scheme: Chalcone Intermediate + Hydrazine Hydrate → Quinolinyl-Pyrazole Derivative
Procedure:
-
Reaction Setup: Dissolve the chalcone from Part A (5 mmol) in glacial acetic acid (20 mL).
-
Reagent Addition: Add hydrazine hydrate (10 mmol) and reflux the mixture for 5-7 hours.
-
Isolation: Cool the reaction mixture and pour it into ice-cold water. The solid pyrazole derivative will precipitate.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol.
Conclusion
This compound is a synthon of immense value, offering a reliable and versatile platform for the synthesis of a wide range of heterocyclic compounds. Its predictable reactivity at three distinct sites allows for the strategic construction of complex molecules, including fused systems like pyrazolo[3,4-b]quinolines and substituted bi-heterocyclic scaffolds. The protocols detailed herein provide a robust starting point for researchers to explore the rich chemistry of this precursor, enabling the development of novel compounds for applications in drug discovery, materials science, and beyond.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsr.net [ijsr.net]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.innovareacademics.in [journals.innovareacademics.in]
- 12. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
Application Note & Protocols for the Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde Derivatives
Abstract
This comprehensive guide provides detailed protocols and scientific insights for the synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde and its derivatives. This class of compounds serves as a crucial scaffold in medicinal chemistry and drug discovery due to the versatile reactivity of the chloro and carbaldehyde functionalities. The primary focus of this document is the Vilsmeier-Haack reaction, a robust and efficient method for the regioselective synthesis of these quinoline systems from readily available N-arylacetamides. This note is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical explanation, practical step-by-step procedures, and expert commentary to ensure successful and reproducible synthesis.
Introduction: The Significance of the Quinoline Scaffold
Quinolines, composed of a benzene ring fused to a pyridine ring, are a privileged heterocyclic structure in pharmaceutical science.[1] This scaffold is present in a wide array of natural alkaloids and synthetic compounds exhibiting diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Specifically, 2-chloroquinoline-3-carbaldehydes are highly valued as versatile intermediates. The electron-deficient nature of the quinoline ring, enhanced by the chloro and aldehyde groups, allows for a variety of subsequent chemical transformations, making them ideal starting points for the construction of more complex, fused heterocyclic systems and compound libraries for drug screening.[2][3]
The Vilsmeier-Haack reaction stands out as one of the most efficient and direct methods for accessing these important building blocks.[4] It facilitates a one-pot chlorination, formylation, and cyclization cascade, providing a powerful tool for synthetic chemists.
Core Synthetic Strategy: The Vilsmeier-Haack Reaction
The synthesis of this compound is most reliably achieved through the Vilsmeier-Haack cyclization of N-(4-tolyl)acetamide. This reaction utilizes the "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).[1]
The reaction proceeds via electrophilic attack of the Vilsmeier reagent on the electron-rich aromatic ring of the acetanilide, followed by an intramolecular cyclization and subsequent dehydration and hydrolysis to yield the final product. The presence of an electron-donating group, such as the methyl group at the para-position of the starting acetanilide, facilitates the initial electrophilic substitution, generally leading to good yields.
General Reaction Scheme
The overall transformation can be summarized as follows:
-
Step 1: Precursor Synthesis: N-(4-tolyl)acetamide is prepared from p-toluidine.
-
Step 2: Vilsmeier-Haack Cyclization: The acetanilide undergoes cyclization to form the target quinoline derivative.
Vilsmeier-Haack Reaction Mechanism
The mechanism involves several key stages, beginning with the formation of the highly electrophilic Vilsmeier reagent (a chloroiminium ion).
Caption: Mechanism of 2-chloroquinoline-3-carbaldehyde synthesis.
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of N-(4-tolyl)acetamide (Precursor)
This protocol outlines the straightforward N-acetylation of p-toluidine.
Materials:
-
p-Toluidine
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Beaker, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
In a 250 mL beaker, dissolve p-toluidine (1 equiv.) in a minimal amount of glacial acetic acid.
-
Place the beaker in an ice bath to cool the solution.
-
While stirring, slowly add acetic anhydride (1.5 equiv.) dropwise to the cooled solution.[5]
-
After the addition is complete, allow the mixture to stir for 30-60 minutes as it gradually warms to room temperature.[5]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a larger beaker containing cold deionized water.
-
Stir vigorously until a white precipitate forms.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it to yield N-(4-tolyl)acetamide. The product is typically pure enough for the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol is a robust method adapted from established literature procedures.[6][7][8]
Materials:
-
N-(4-tolyl)acetamide (1 equiv., e.g., 10 mmol, 1.49 g)
-
N,N-Dimethylformamide (DMF) (3 equiv., e.g., 30 mmol, 2.3 mL)
-
Phosphoryl chloride (POCl₃) (7 equiv., e.g., 70 mmol, 6.5 mL)
-
Three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath and heating mantle
-
Crushed ice
-
Ethyl acetate or Petroleum ether/ethyl acetate mixture for recrystallization
Procedure:
-
Vilsmeier Reagent Preparation: In a dry three-neck flask under a nitrogen atmosphere, cool DMF (3 equiv.) to 0-5 °C using an ice bath.[9] Add POCl₃ (7 equiv.) dropwise via the dropping funnel with vigorous stirring.[6][8] Maintain the temperature below 5 °C during the addition. Once the addition is complete, stir the resulting mixture for an additional 30 minutes at room temperature.
-
Reaction: Add solid N-(4-tolyl)acetamide (1 equiv.) portion-wise to the freshly prepared Vilsmeier reagent.
-
Heating: After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C using a heating mantle.[5] Maintain this temperature and stir for 15-17 hours.[6] The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice (approx. 300-500g).
-
Very carefully and slowly, pour the reaction mixture onto the crushed ice with stirring.[6][8] An exothermic reaction will occur. This step hydrolyzes the reaction intermediates and precipitates the product.
-
Isolation: Stir the resulting slurry for 30 minutes. Collect the solid white or yellow product by vacuum filtration. Wash the solid extensively with cold water and allow it to air dry.[8]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate or a mixture of petroleum ether and ethyl acetate, to yield pure this compound.[4][6]
Caption: Experimental workflow for synthesis.
Data Presentation and Characterization
Reaction Parameters for Substituted Derivatives
The Vilsmeier-Haack reaction is versatile and can be applied to various substituted acetanilides. The presence of electron-donating groups (EDG) on the aniline ring generally results in good yields.
| Starting Acetanilide | Product | Reaction Time (h) | Yield (%) |
| N-(4-tolyl)acetamide | This compound | 15-17 | ~65%[7] |
| N-(2-tolyl)acetamide | 2-Chloro-8-methylquinoline-3-carbaldehyde | 4-10 | 60-80%[10] |
| Acetanilide | 2-Chloroquinoline-3-carbaldehyde | ~16 | Good[4] |
| N-(4-methoxyphenyl)acetamide | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | ~17 | Good |
Characterization Data for this compound
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈ClNO | [6] |
| Molecular Weight | 205.63 g/mol | [6] |
| Appearance | White to yellow solid | [8] |
| Melting Point | 120-122 °C | [7] |
| IR (KBr, cm⁻¹) | ||
| C=O (aldehyde) | ~1705, 1690 | [4][7] |
| C-H (aldehyde) | ~2874, 2835 | [4][7] |
| Aromatic C=C | 1450-1600 | [4] |
| ¹H NMR (CDCl₃, δ ppm) | ||
| -CHO (aldehyde) | ~10.61 (s, 1H) | [4] |
| H-4 (quinoline) | ~8.73 (s, 1H) | [4] |
| Aromatic Protons | 7.21 - 8.12 (m) | [4] |
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ijsr.net [ijsr.net]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemijournal.com [chemijournal.com]
- 10. chemijournal.com [chemijournal.com]
Application Notes & Protocols: Leveraging 2-Chloro-6-methylquinoline-3-carbaldehyde for the Synthesis of Novel Antimicrobial Agents
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[1][2][3] Within this privileged class of heterocycles, 2-Chloro-6-methylquinoline-3-carbaldehyde stands out as a highly versatile and reactive intermediate.[4][5] Its unique bifunctional nature, featuring a reactive aldehyde group and a labile chlorine atom, provides synthetic chemists with a powerful tool for molecular diversification. This guide provides an in-depth exploration of the synthesis of this key building block and details robust protocols for its conversion into potent antimicrobial agents, including hydrazones, chalcones, and fused pyrazolo[3,4-b]quinoline systems.[4][6][7][8][9]
Foundational Synthesis: The Vilsmeier-Haack Reaction
The primary and most efficient route to 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[10][11] This reaction facilitates the simultaneous formylation and cyclization of N-arylacetamides to yield the target quinoline structure. The choice of the Vilsmeier-Haack reagent, generated in situ from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), is critical. It acts as a mild electrophile, enabling regioselective formylation of electron-rich aromatic rings, which then undergoes an intramolecular cyclization and subsequent chlorination to furnish the desired product.[12]
Protocol 1: Synthesis of this compound
This protocol describes the synthesis starting from N-(4-methylphenyl)acetamide (p-acetotoluidide).
Materials:
-
N-(4-methylphenyl)acetamide
-
Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃), freshly distilled
-
Crushed ice
-
Ethyl acetate (for recrystallization)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer with heating
-
Dropping funnel
Procedure:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, cool anhydrous DMF (e.g., 0.125 mol) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (e.g., 0.35 mol) dropwise to the cooled DMF with continuous stirring.[5][10] Maintain the temperature below 5°C during this addition. The formation of the chloromethyliminium salt (Vilsmeier reagent) is exothermic.
-
Substrate Addition: Once the addition of POCl₃ is complete, add N-(4-methylphenyl)acetamide (e.g., 0.05 mol) portion-wise to the reaction mixture.
-
Reaction: After the addition, remove the ice bath and heat the mixture under reflux at 70-80°C for 16-18 hours.[5][10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice (~500g) with vigorous stirring. This hydrolyzes the reaction intermediate and precipitates the crude product.
-
Isolation and Purification: Filter the resulting solid precipitate using a Buchner funnel and wash it thoroughly with cold water. Dry the crude product. Purify the solid by recrystallization from ethyl acetate to yield this compound as a crystalline solid.[5]
Causality and Insights:
-
Why POCl₃ and DMF? This combination generates the electrophilic Vilsmeier reagent, which is mild enough to avoid polymerization but reactive enough to formylate the activated acetanilide ring.[12]
-
Why reflux? The elevated temperature is necessary to drive the intramolecular cyclization and subsequent dehydration/aromatization steps that form the quinoline ring system.[11]
-
Why pour onto ice? The hydrolytic work-up is crucial. It quenches the reaction, hydrolyzes the iminium intermediate to the final aldehyde, and precipitates the water-insoluble organic product, facilitating its isolation.[10]
Caption: Vilsmeier-Haack synthesis workflow.
Synthetic Applications for Antimicrobial Agents
The strategic placement of the aldehyde and chloro groups allows for sequential or tandem reactions to build a diverse library of compounds.
Caption: Key synthetic routes from the core intermediate.
Protocol 2: Synthesis of Hydrazide-Hydrazone Derivatives
Hydrazones are a well-established class of bioactive compounds. The condensation of the aldehyde group with hydrazides is a straightforward method to introduce new functionalities and modulate biological activity.[4][8]
Procedure:
-
Dissolve this compound (1 mmol) in absolute ethanol (20 mL).
-
Add the desired substituted benzohydrazide (1 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Filter the solid product, wash with cold ethanol, and dry. Recrystallize from a suitable solvent like ethanol or DMF/water if necessary.
Expert Insights: The acidic catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the hydrazide. This classic condensation is highly efficient for generating libraries for screening.
Protocol 3: Synthesis of Quinoline-Based Chalcones
Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit significant antimicrobial activities.[2][7][13] Their synthesis is typically achieved via a base-catalyzed Claisen-Schmidt condensation.
Procedure:
-
In a flask, dissolve this compound (10 mmol) and a substituted acetophenone (10 mmol) in ethanol (30 mL).
-
Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (e.g., 40% w/v, 5 mL) dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the crude product, wash with water until neutral, and dry.
-
Purify by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization.
Expert Insights: The strong base (NaOH) deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the quinoline carbaldehyde, leading to the chalcone framework after dehydration.
Protocol 4: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives
This protocol involves a cyclocondensation reaction that utilizes both reactive sites of the starting material to form a fused heterocyclic system, which can significantly enhance antimicrobial potency.[6][14][15]
Procedure:
-
Reflux a mixture of this compound (5 mmol) and hydrazine hydrate (10 mmol) in absolute ethanol (25 mL) for 8-10 hours.
-
The initial reaction is the formation of a hydrazone intermediate.
-
Continued heating promotes an intramolecular nucleophilic aromatic substitution, where the terminal -NH₂ of the hydrazone displaces the chlorine atom at the C2 position of the quinoline ring.
-
Cool the reaction mixture. The fused pyrazolo[3,4-b]quinoline product will precipitate.
-
Filter the solid, wash with cold ethanol, and recrystallize from DMF to obtain the pure product.
Expert Insights: This elegant one-pot reaction builds significant molecular complexity. The initial condensation is followed by a rate-determining intramolecular cyclization. The excess hydrazine hydrate can also act as a base to facilitate the final aromatization step.
Antimicrobial Activity & Structure-Activity Relationship (SAR)
The derivatives synthesized from this compound have been evaluated against a range of pathogens. The data reveals critical insights into the structure-activity relationships governing their potency.
| Compound Class | Derivative/Substitution | Target Organism | MIC (µg/mL) | Reference |
| Hydrazones | Isonicotinohydrazide | M. tuberculosis H37Rv | Moderate to Good | [4] |
| N-phenyl | S. aureus | 16 | [8] | |
| N-(4-chlorophenyl) | E. coli | >100 | [8] | |
| Chalcones | 4-methoxy acetophenone | B. subtilis | Significant Activity | [2][7] |
| Unsubstituted acetophenone | S. albus | Significant Activity | [2][7] | |
| Pyrazolo[3,4-b]quinolines | 1-phenyl | S. flexneri | 0.12 | [9] |
| 1-phenyl | C. albicans | 0.12 | [9] | |
| Unsubstituted (1H) | P. vulgaris | 0.98 | [9] |
Key SAR Observations:
-
Fused Systems: The cyclization to form fused pyrazolo[3,4-b]quinolines generally leads to a dramatic increase in antimicrobial and antifungal activity compared to the open-chain precursors.[6][9] This is likely due to the creation of a more rigid, planar structure that can intercalate with biological targets more effectively.
-
Hydrazone Substituents: The nature of the substituent on the hydrazone moiety is critical. Aromatic and heteroaromatic rings, such as isonicotinoyl groups, often enhance activity, particularly against mycobacteria.[4]
-
Chalcone Electronics: Electron-donating groups (e.g., methoxy) on the phenyl ring of the chalcone moiety appear to be favorable for activity against Gram-positive bacteria.[2][13]
Conclusion
This compound is a demonstrably valuable and powerful scaffold in the design and synthesis of new antimicrobial agents. Its preparation via the Vilsmeier-Haack reaction is robust and scalable. The strategic bifunctionality of the molecule provides access to a wide chemical space, enabling the synthesis of diverse heterocyclic systems through straightforward and high-yielding protocols. The pronounced antimicrobial activity of its derivatives, particularly the fused pyrazolo[3,4-b]quinolines, underscores the potential of this synthetic strategy in addressing the ongoing challenge of antimicrobial resistance. Future work should focus on expanding the library of derivatives and conducting in-depth mechanistic studies to identify their specific cellular targets.
References
- 1. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 2. scialert.net [scialert.net]
- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijsr.net [ijsr.net]
- 11. researchgate.net [researchgate.net]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research | MDPI [mdpi.com]
Application Notes & Protocols: Catalytic Applications of Metal Complexes Derived from 2-Chloro-6-methylquinoline-3-carbaldehyde
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic applications of metal complexes derived from 2-Chloro-6-methylquinoline-3-carbaldehyde. This versatile building block allows for the synthesis of a wide array of Schiff base ligands and their corresponding transition metal complexes. These complexes exhibit significant potential in various catalytic transformations, including oxidation and hydrogenation reactions. This guide details the synthesis of these catalysts and provides step-by-step protocols for their application, with a primary focus on mimicking catechol oxidase activity. The underlying principles and mechanistic insights are discussed to provide a thorough understanding of the experimental choices.
Introduction: The Versatility of the 2-Chloroquinoline-3-carbaldehyde Scaffold
Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties.[1] The specific precursor, this compound, is a particularly valuable starting material for several reasons. It is readily synthesized via the Vilsmeier-Haack reaction from the corresponding acetanilide.[2] The presence of three distinct reactive sites—the aldehyde at position 3, the chloro group at position 2, and the quinoline nitrogen—allows for sequential and selective functionalization.
The aldehyde group serves as a perfect handle for the synthesis of Schiff bases (imines) through condensation with primary amines. This reaction is one of the most straightforward methods for creating multidentate ligands that can effectively chelate to transition metal ions.[3] The resulting metal complexes often exhibit enhanced biological and catalytic activities compared to the free ligands.[1] The chloro substituent at the 2-position is highly activated towards nucleophilic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, offering a pathway to more complex, polycyclic, or functionalized quinoline systems.[4][5]
This guide focuses on the catalytic applications that arise from metal complexes of Schiff bases derived from this quinoline scaffold. We will explore their synthesis and provide detailed protocols for their use in biomimetic oxidation catalysis, a field of significant interest for green chemistry and industrial applications.[6]
Synthesis of Catalysts: From Ligand to Metal Complex
The catalytic activity of these compounds is fundamentally tied to the synergy between the quinoline-based Schiff base ligand and the coordinated metal center. The ligand framework not only stabilizes the metal ion but also modulates its electronic properties and steric environment, which in turn dictates the catalytic efficiency and selectivity.
Protocol 1: Synthesis of a Schiff Base Ligand
This protocol describes the synthesis of a representative Schiff base ligand from this compound and 2-aminophenol. The resulting ligand is a tridentate O,N,O-donor, ideal for forming stable complexes with various transition metals.
Materials:
-
This compound (1.0 mmol, 205.6 mg)
-
2-Aminophenol (1.0 mmol, 109.1 mg)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In the 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 10 mL of absolute ethanol with stirring.
-
In a separate beaker, dissolve 2-aminophenol (1.0 mmol) in 10 mL of absolute ethanol.
-
Add the ethanolic solution of 2-aminophenol dropwise to the stirred solution of the quinoline aldehyde at room temperature.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Attach the reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Upon completion, allow the reaction mixture to cool to room temperature. A yellow precipitate of the Schiff base ligand will form.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a vacuum oven at 60°C. Characterize the product using FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a Copper(II) Complex
This protocol details the chelation of the synthesized Schiff base ligand with Copper(II) acetate to form a catalytically active metal complex.
Materials:
-
Synthesized Schiff Base Ligand (from Protocol 2.1) (1.0 mmol)
-
Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O] (0.5 mmol, 99.8 mg)
-
Methanol (25 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Suspend the Schiff base ligand (1.0 mmol) in 15 mL of methanol in the 50 mL round-bottom flask.
-
In a separate beaker, dissolve Copper(II) acetate monohydrate (0.5 mmol) in 10 mL of methanol. The solution should be blue.
-
Add the methanolic solution of the copper salt dropwise to the stirred suspension of the ligand. A color change should be observed as the complex forms.
-
Attach the reflux condenser and heat the mixture to reflux (approximately 65°C) for 2-3 hours.
-
Allow the mixture to cool to room temperature. The solid metal complex will precipitate out.
-
Collect the complex by vacuum filtration.
-
Wash the solid with methanol (2 x 5 mL) and then with diethyl ether (2 x 5 mL).
-
Dry the final product in a vacuum oven at 60°C. Characterize the complex using FT-IR, UV-Vis, and Elemental Analysis. The metal-to-ligand ratio is expected to be 1:2.[7]
References
- 1. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. chemijournal.com [chemijournal.com]
- 4. soc.chim.it [soc.chim.it]
- 5. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. tandfonline.com [tandfonline.com]
Application Note: A Comprehensive Guide to the Synthesis of Quinolines via Vilsmeier-Haack Cyclization of Acetanilides
Abstract: This document provides a detailed guide for the synthesis of functionalized quinolines, a critical scaffold in medicinal chemistry and materials science. We focus on the Vilsmeier-Haack reaction, a powerful and versatile method for converting readily available acetanilides into highly valuable 2-chloroquinoline-3-carbaldehydes. This protocol offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, guidance on substrate scope, and a practical troubleshooting section. Designed for researchers, chemists, and drug development professionals, this guide explains the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Introduction: The Significance of the Quinoline Core
The quinoline ring system is a privileged heterocyclic motif, forming the structural backbone of numerous natural products, pharmaceuticals, and functional materials. Its derivatives exhibit a vast spectrum of biological activities, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer properties. While several classical methods exist for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses[1][2][3], the formylation and subsequent cyclization of acetanilides via the Vilsmeier-Haack reaction stands out as a particularly effective strategy for producing 2-chloro-3-formylquinolines.[4] These products are highly versatile synthetic intermediates, allowing for further functionalization at three distinct positions: the chloro, formyl, and aromatic ring positions.[5][6]
This application note details the complete experimental workflow, from the generation of the active formylating agent to the isolation and characterization of the final quinoline product.
Principle and Mechanism: Unraveling the Vilsmeier-Haack Pathway
The overall transformation is a one-pot reaction where an acetanilide is treated with the Vilsmeier reagent, which serves as both a formylating and cyclizing agent. The reaction proceeds through a fascinating cascade of intermediates, culminating in the formation of the stable quinoline ring.
The Vilsmeier Reagent
The key electrophile, known as the Vilsmeier reagent (a chloroiminium ion), is generated in situ from the reaction between a substituted amide, typically N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃).[7][8][9] This reagent is a relatively weak electrophile, necessitating the use of electron-rich aromatic substrates for successful formylation.[9][10]
Reaction Mechanism on Acetanilide Substrates
The reaction of the Vilsmeier reagent with acetanilides is more complex than a simple aromatic formylation. It involves the activation of the acetanilide itself before the key cyclization step.
-
Vilsmeier Reagent Formation : DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.
-
Imidoyl Chloride Formation : The acetanilide's amide oxygen attacks the Vilsmeier reagent (or POCl₃), leading to the formation of an imidoyl chloride intermediate.
-
Enamine Formation : Tautomerization of the imidoyl chloride generates a reactive N-(α-chlorovinyl)aniline, which is an electron-rich enamine.[11]
-
Diformylation : The enamine is the species that undergoes electrophilic attack by the Vilsmeier reagent. This occurs at the β-carbon of the enamine, leading to a diformylated intermediate after hydrolysis of one of the iminium groups.[11]
-
Intramolecular Cyclization : Under the acidic reaction conditions, the enamine nitrogen attacks one of the formyl groups, initiating an intramolecular cyclization.
-
Aromatization : Subsequent dehydration and elimination steps lead to the final, stable aromatic 2-chloroquinoline-3-carbaldehyde product.[5]
Overall Experimental Workflow
The synthesis is a robust, multi-step, one-pot procedure that requires careful control of temperature and moisture. The general workflow is outlined below.
Detailed Experimental Protocols
Materials and Equipment
-
Reagents : Substituted aniline, acetic anhydride, N,N-dimethylformamide (DMF, anhydrous), phosphorus oxychloride (POCl₃), sodium bicarbonate (or sodium acetate), ethyl acetate, ice.
-
Equipment : Round-bottom flask, reflux condenser with drying tube (CaCl₂ or CaSO₄), magnetic stirrer with heating plate, dropping funnel, ice bath, Buchner funnel and flask, standard laboratory glassware.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF) is a skin irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.
-
The reaction is exothermic, especially during the addition of POCl₃ to DMF. Maintain slow addition and efficient cooling to control the temperature.
Protocol 1: Preparation of Acetanilide (General Procedure)
For completeness, a standard procedure for preparing the acetanilide starting material is provided.
-
In a round-bottom flask, combine the desired aniline (1.0 eq.) and acetic anhydride (1.1 eq.).[12][13]
-
Stir the mixture at room temperature or heat gently (e.g., to 50-60 °C) for 30-60 minutes until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture into a beaker of cold water with stirring to precipitate the acetanilide product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from water or an ethanol/water mixture if necessary.[13]
Protocol 2: Vilsmeier-Haack Cyclization of Acetanilide to 2-Chloroquinoline-3-carbaldehyde
This protocol is adapted from established literature procedures.[12][13][14]
-
Place anhydrous DMF (e.g., 5 mL for a 4g scale reaction) into a dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a drying tube.[13]
-
Cool the flask in an ice bath to 0-5 °C.
-
Expert Insight : This initial cooling is critical to control the exothermic reaction between DMF and POCl₃, preventing degradation of the Vilsmeier reagent.
-
Slowly add POCl₃ (approx. 3-4 eq. relative to DMF by volume, e.g., 18 mL for 5 mL DMF) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.[13] Stir for an additional 15 minutes in the ice bath after addition is complete.
-
Add the desired acetanilide (1.0 eq., e.g., 4g) portion-wise to the freshly prepared Vilsmeier reagent.[13]
-
Once the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-10 hours.[12][13] The reaction progress should be monitored by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent).
-
Expert Insight : Reaction time is substrate-dependent. Acetanilides with electron-donating groups react faster, while those with electron-withdrawing or sterically hindering groups may require longer heating.[12]
-
After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice (e.g., 200-300 g) in a large beaker with vigorous stirring.
-
Trustworthiness Check : This quenching step hydrolyzes any remaining reactive species and prepares the product for precipitation. It must be done slowly to manage the exothermic hydrolysis of excess POCl₃.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or solid sodium acetate until the pH is approximately 6-7. The product will precipitate as a solid.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, wash the filter cake with copious amounts of cold water, and allow it to air-dry.
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure 2-chloroquinoline-3-carbaldehyde.[12]
Results and Discussion
Characterization of a Representative Product
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity. For the parent product, 2-chloroquinoline-3-carbaldehyde, derived from acetanilide:
-
Appearance : Typically a pale yellow or off-white solid.
-
Melting Point : Literature values can be used for comparison.
-
¹H NMR : Expect a singlet for the aldehyde proton (~10.5 ppm), and distinct aromatic protons in the 7.5-8.5 ppm region.
-
¹³C NMR : Expect signals for the aldehyde carbonyl (~190 ppm), the carbon bearing the chlorine (~150 ppm), and other aromatic carbons.
-
IR Spectroscopy : A strong carbonyl (C=O) stretch for the aldehyde should be visible around 1690 cm⁻¹.[12][13]
Substrate Scope and Regioselectivity
The success of the Vilsmeier-Haack cyclization is highly dependent on the electronic nature of the substituents on the acetanilide ring.
-
Electron-Donating Groups (EDGs) : Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups activate the aromatic ring towards the intramolecular electrophilic cyclization, generally leading to good yields and shorter reaction times.
-
Meta-Directing EDGs : A key finding is that EDGs at the meta-position of the acetanilide (e.g., m-methoxyacetanilide) often give the highest yields. Cyclization occurs para to the activating group.
-
Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or chloro (-Cl) deactivate the ring, making the cyclization step difficult. These reactions often result in poor yields or fail entirely.
| Entry | Acetanilide Substituent (R) | Reaction Time (h) | Yield (%) | Product | Reference |
| 1 | H | 4 | 74 | 2-Chloroquinoline-3-carbaldehyde | [15] |
| 2 | 6-CH₃ | 4 | 74 | 2-Chloro-6-methylquinoline-3-carbaldehyde | [15] |
| 3 | 7-CH₃ | 4 | 66 | 2-Chloro-7-methylquinoline-3-carbaldehyde | [15] |
| 4 | 8-CH₃ | 16 | 67 | 2-Chloro-8-methylquinoline-3-carbaldehyde | [15] |
| 5 | 7-OCH₃ | 4 | 65 | 2-Chloro-7-methoxyquinoline-3-carbaldehyde | [15] |
| 6 | 6-Br | 4 | 30 | 6-Bromo-2-chloroquinoline-3-carbaldehyde | [15] |
| 7 | 7-Cl | 4 | 35 | 2,7-Dichloroquinoline-3-carbaldehyde | [15] |
| 8 | 6-NO₂ | 4 | 0 | No Reaction | [15] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reagents not anhydrous; moisture contamination decomposed the Vilsmeier reagent. 2. Insufficient heating time or temperature. 3. Substrate is deactivated (contains strong EWGs). 4. Insufficient POCl₃ stoichiometry. | 1. Ensure all glassware is oven-dried. Use anhydrous DMF and a drying tube.[16] 2. Monitor the reaction by TLC and extend the heating time if the starting material persists. 3. The method may not be suitable for this substrate. Consider alternative quinoline syntheses. 4. Optimize the molar ratio of POCl₃. Some substrates require a large excess (up to 12 eq.).[16] |
| Dark, Tarry Reaction Mixture | 1. Reaction temperature was too high during reagent preparation or cyclization. 2. Substrate decomposition under strong acidic conditions. | 1. Strictly control the temperature during POCl₃ addition (0-5 °C). Avoid overheating during reflux. 2. Reduce reaction time or temperature if possible, though this may impact conversion. |
| Product Does Not Precipitate During Work-up | 1. The solution is still too acidic; the product may be protonated and soluble. 2. Product is highly soluble in the aqueous mixture. | 1. Continue adding base (e.g., NaHCO₃) until the solution is neutral or slightly basic (pH 7-8).[16] 2. If precipitation is minimal, extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. |
Conclusion
The formylation and cyclization of acetanilides using the Vilsmeier-Haack reaction is a robust and highly effective method for accessing 2-chloroquinoline-3-carbaldehydes. This protocol provides a reliable pathway to these valuable synthetic intermediates, which are pivotal for the development of new pharmaceuticals and advanced materials. By understanding the underlying mechanism and the key parameters influencing the reaction's success—such as substrate electronics, reagent stoichiometry, and anhydrous conditions—researchers can confidently apply and adapt this procedure to achieve their synthetic goals.
References
- 1. iipseries.org [iipseries.org]
- 2. benchchem.com [benchchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. chemijournal.com [chemijournal.com]
- 13. chemijournal.com [chemijournal.com]
- 14. echemcom.com [echemcom.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde
Welcome to the dedicated technical support center for the synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction outcomes and troubleshoot effectively.
Introduction to the Synthesis
The synthesis of this compound is most commonly and efficiently achieved via the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich aromatic compound, in this case, N-(4-tolyl)acetamide (also known as N-acetyl-p-toluidine), using the Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][4] The reaction proceeds through cyclization and subsequent formylation to yield the desired quinoline derivative. While the reaction is robust, its success is highly dependent on carefully controlled conditions.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Low yields in a Vilsmeier-Haack reaction are a common issue and can often be attributed to several factors.[3]
Possible Causes & Solutions:
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Any water in your reagents or glassware will quench the reagent, drastically reducing the yield.[3]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and ensure the POCl₃ is of high purity and has been handled to prevent exposure to atmospheric moisture.
-
-
Sub-optimal Reagent Stoichiometry: The molar ratios of N-(4-tolyl)acetamide, DMF, and POCl₃ are critical to the reaction's success.
-
Inadequate Reaction Temperature and Time: The reaction requires heating to proceed to completion. Insufficient temperature or reaction time will result in incomplete conversion.
-
Impure Reagents: The purity of your starting materials, particularly DMF and POCl₃, is crucial. Old or improperly stored DMF can decompose to dimethylamine, which can lead to side reactions.[3][9]
-
Solution: Use freshly distilled or high-purity anhydrous DMF and a fresh bottle of POCl₃.
-
Q2: I'm observing the formation of a precipitate during the addition of POCl₃ to DMF, which is preventing proper stirring. What is happening and how can I prevent this?
The formation of a precipitate during the preparation of the Vilsmeier reagent is a known issue.[10] This is the Vilsmeier reagent itself, which can solidify or cause the solution to become very thick, especially at low temperatures.
Possible Causes & Solutions:
-
Rate of Addition: Adding the POCl₃ too quickly can lead to a rapid, localized concentration of the Vilsmeier reagent, causing it to precipitate out of solution.
-
Solution: Add the POCl₃ dropwise to the cooled DMF over a prolonged period (e.g., 30-60 minutes) with vigorous stirring. This allows for better heat dissipation and keeps the reagent in solution.
-
-
Inadequate Stirring: If the stirring is not efficient, the reagents will not mix properly, leading to localized precipitation.
-
Solution: Use a larger stir bar or a mechanical stirrer to ensure efficient mixing throughout the addition process.
-
-
Solvent Volume: In some cases, the concentration of the reagents may be too high.
-
Solution: While not always necessary, you could consider adding a small amount of an inert, anhydrous co-solvent like chloroform, though this will require further optimization of the reaction conditions.
-
Q3: My final product is difficult to purify and appears to contain several impurities. What are the potential side products and how can I minimize their formation?
Impurity formation can arise from several sources, including side reactions and incomplete reactions.
Possible Causes & Solutions:
-
Incomplete Hydrolysis: The reaction is quenched by pouring the reaction mixture onto ice water. This step hydrolyzes the intermediate iminium salt to the final aldehyde product. Incomplete hydrolysis can leave behind impurities.
-
Solution: Ensure the reaction mixture is added slowly to a large excess of crushed ice with vigorous stirring to ensure complete and controlled hydrolysis.[4]
-
-
Side Reactions: The Vilsmeier reagent is a powerful electrophile and can react with other nucleophiles present in the reaction mixture.
-
Solution: Maintaining a clean reaction setup and using pure reagents is the best way to minimize side reactions. The presence of electron-donating groups on the starting acetanilide generally leads to good yields.
-
-
Sub-optimal Work-up Procedure: The work-up and purification steps are critical for obtaining a pure product.
Frequently Asked Questions (FAQs)
Q: What is the role of the methyl group on the starting N-(4-tolyl)acetamide? A: The methyl group is an electron-donating group. Such groups on the N-arylacetamide facilitate the Vilsmeier-Haack cyclization, generally leading to good yields of the corresponding quinoline.
Q: Can I use other acid chlorides besides POCl₃? A: Yes, other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can also be used to generate the Vilsmeier reagent.[3] However, POCl₃ is the most commonly reported and well-established reagent for this synthesis.
Q: How should I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction's progress.[7][8] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting material and the appearance of the product spot.
Q: What are the safety precautions I should take when performing this reaction? A: POCl₃ is a highly corrosive and water-reactive substance. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching of the reaction with ice water is highly exothermic and should be done slowly and carefully to avoid uncontrolled boiling and splashing.[4]
Experimental Protocols and Data
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound.
Caption: General workflow for the synthesis.
Troubleshooting Flowchart
This flowchart can guide you through diagnosing common issues with the synthesis.
Caption: Troubleshooting decision tree.
Reaction Parameters from Literature
The following table summarizes reaction conditions from various sources.
| Starting Material | Molar Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(4-tolyl)acetamide | 1 : 3 : 7 | 80 | 15 | Not explicitly stated for this specific compound, but generally "good to moderate" for similar structures | [5][6] |
| Substituted Acetanilides | 1 : 3 : 15 | 80-90 | 7-10 | 86 (for 3b) | [7] |
| Substituted Acetanilides | Not specified | 80-90 | 4 | "High yields" | [2] |
Simplified Reaction Mechanism
The Vilsmeier-Haack reaction for the synthesis of this compound involves the formation of the Vilsmeier reagent, electrophilic attack on the N-(4-tolyl)acetamide, and subsequent cyclization.
Caption: Simplified reaction mechanism.
References
- 1. ijsr.net [ijsr.net]
- 2. chemijournal.com [chemijournal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. chemijournal.com [chemijournal.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Chloro-6-methylquinoline-3-carbaldehyde by Recrystallization
Welcome to the technical support guide for the purification of 2-Chloro-6-methylquinoline-3-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently encountered questions during the recrystallization process. As a compound frequently synthesized via the Vilsmeier-Haack reaction, crude this compound often contains specific impurities that can complicate purification.[1][2] This guide is designed to provide you, the researcher, with the causal logic behind each step, ensuring a robust and reproducible purification workflow.
Part 1: Pre-Recrystallization Assessment
Before beginning any purification, a thorough assessment of the crude material is critical. This initial analysis informs the strategy and helps anticipate potential challenges.
Q1: What are the key physical properties and expected appearance of pure this compound?
A1: Understanding the target properties is the first step in any purification. The pure compound is typically a solid at room temperature.[3] Significant deviation from the expected color or melting point indicates the presence of impurities.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₁H₈ClNO | [3][4][5] |
| Molecular Weight | ~205.64 g/mol | [3][5] |
| Appearance | Slightly pale yellow solid or crystalline powder | [3] |
| Melting Point | 123-124 °C | [3][6] |
| CAS Number | 73568-27-1 |[3][5] |
Q2: My crude product is a dark brown or tarry substance, not a yellow solid. What are the likely impurities?
A2: This is a common issue stemming from the Vilsmeier-Haack synthesis conditions.[1] The Vilsmeier reagent (formed from POCl₃ and DMF) is a powerful electrophile, and heating the reaction can lead to side reactions and polymerization, especially if the reaction time is too long or the temperature is too high.[7]
-
Likely Impurities:
-
Polymeric/Tarry Side Products: Result from harsh reaction conditions.[7] These are often highly colored and can interfere with crystallization.
-
Unreacted Starting Material: N-(4-tolyl)acetamide may still be present.
-
Hydrolyzed Reagents: Residual POCl₃ and DMF can lead to acidic and other impurities upon workup.
-
Formamidine Byproducts: In some cases, strongly deactivated starting materials can yield formamidines instead of the desired quinoline.[7]
-
Part 2: The Recrystallization Workflow
This section details the recommended protocol and the scientific rationale for each step.
Experimental Protocol: Recrystallization from a Mixed Solvent System
This protocol is adapted from established literature procedures for purifying this specific compound.[4][8]
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[9][10] For this compound, a mixed solvent system of petroleum ether/ethyl acetate is reported to be effective.[4][8] Ethyl acetate alone has also been successfully used.[2][11]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask (never a beaker, to minimize evaporation).
-
Add a minimal amount of the more soluble solvent (ethyl acetate) to the flask.
-
Gently heat the mixture on a hot plate while stirring. Add the solvent dropwise until the solid just dissolves. The key is to use the absolute minimum amount of hot solvent to create a saturated solution.[9][12]
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. Caution: Activated charcoal can adsorb your product, leading to lower yields. Use sparingly.
-
-
Hot Filtration (If Necessary):
-
If there are insoluble impurities (including charcoal from the previous step), a hot gravity filtration is required to remove them.
-
Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[13]
-
-
Crystallization:
-
Add the less soluble solvent (petroleum ether) dropwise to the hot, clear solution until it becomes slightly cloudy (the cloud point).
-
Add a drop or two of the more soluble solvent (ethyl acetate) to redissolve the precipitate and make the solution clear again.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is paramount for the formation of large, pure crystals.[12][13]
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same solvent mixture or the less soluble component, petroleum ether) to remove any remaining soluble impurities.
-
Allow the crystals to dry completely in a desiccator or vacuum oven.
-
Workflow Visualization
Caption: Workflow for mixed-solvent recrystallization.
Part 3: Troubleshooting Guide & FAQs
Q3: I've added a lot of hot solvent, but some solid remains. What should I do?
A3: This situation requires distinguishing between undissolved product and insoluble impurities.
-
Test: Add a small, additional volume of hot solvent. If the solid dissolves, you were likely just shy of the required volume.
-
Action: If the solid remains after adding more solvent, it is likely an insoluble impurity (e.g., inorganic salts or polymeric byproducts).[13] In this case, you should perform a hot gravity filtration to remove the solid before proceeding to the cooling step.
Q4: The solution has cooled completely, but no crystals have formed. What went wrong and how can I fix it?
A4: This is a classic case of either using too much solvent or having a supersaturated solution.[9][12]
-
Problem 1: Too Much Solvent. This is the most common reason for crystallization failure.[12] The solution is not saturated enough for crystals to form.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.
-
-
Problem 2: Supersaturation. The solution contains more dissolved solute than it theoretically should.[12] Crystallization needs a nucleation point to begin.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic scratches provide a surface for nucleation.[9]
-
Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny "seed crystal" to the solution. This provides a template for crystal growth.[9]
-
Q5: My compound separated as an oil instead of crystals. What is "oiling out" and how do I prevent it?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming an impure liquid layer instead of a solid crystal lattice.[13]
-
Cause: This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution cools too rapidly.[13] It can also be caused by significant impurities depressing the melting point of the mixture.
-
Solution:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional solvent to lower the saturation point slightly.
-
Allow the solution to cool much more slowly. Insulating the flask can help. This gives molecules time to arrange themselves into a crystal lattice rather than crashing out as a liquid.[12]
-
Q6: My final crystals are still yellow. How can I get a purer, less colored product?
A6: A persistent yellow color indicates that colored impurities are co-crystallizing with your product.
-
Solution 1 (Charcoal Treatment): As mentioned in the protocol, using a small amount of activated charcoal during the dissolution step can adsorb colored impurities. However, this can reduce your yield.[13]
-
Solution 2 (Re-crystallization): A second recrystallization is often necessary. The concentration of the impurity will be lower in the second round, making it less likely to be incorporated into the crystal lattice.
-
Alternative: If recrystallization fails to remove the color, the impurity may have very similar solubility properties to your product. In this case, purification by column chromatography may be necessary.[12][14]
Q7: How do I confirm the purity of my final product?
A7: Purity should be validated using standard analytical techniques.
-
Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value (123-124 °C).[3][6] Impurities will typically cause the melting point to be depressed and broaden the range.
-
Thin Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate when eluted with an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Gas Chromatography (GC): For quantitative purity assessment, GC analysis can be performed. Commercial suppliers often use this method to specify purity of at least 96.0%.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. ijsr.net [ijsr.net]
- 3. labproinc.com [labproinc.com]
- 4. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-chloro-6-methylquinoline-3-carboxaldehyde [stenutz.eu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. Recrystallization [wiredchemist.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Stability and Degradation of 2-Chloro-6-methylquinoline-3-carbaldehyde
Welcome to the technical support center for 2-Chloro-6-methylquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability issues and degradation of this compound. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your experiments are robust and your results reliable.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the structure, which includes a chloro-substituted quinoline ring and an aldehyde group, the primary stability concerns are susceptibility to:
-
Hydrolysis: The chloro group can be susceptible to nucleophilic substitution, particularly under basic conditions. The aldehyde can also be a site for hydration.
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid. The electron-rich quinoline ring may also be susceptible to oxidation.
-
Photodegradation: Quinoline and its derivatives are known to undergo photodegradation upon exposure to light.[1][2][3]
-
Thermal Stress: Elevated temperatures can lead to decomposition.[4]
Q2: How should I properly store this compound?
A2: To ensure the long-term stability of the compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere.[5][6] Room temperature storage is generally acceptable, but for long-term storage, refrigeration in a desiccated environment is recommended. Protect from light by using an amber vial or by storing it in a dark location.
Q3: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What could be the cause?
A3: Unexpected peaks are often indicative of degradation products. The identity of these products will depend on the conditions your sample has been exposed to. Common degradation pathways for similar compounds include oxidation of the aldehyde to a carboxylic acid, hydrolysis of the chloro group to a hydroxyl group, or photodegradation products.[2] It is also possible that the compound is reacting with other components in your formulation or solvent. We recommend performing a forced degradation study to identify potential degradation products.
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study, or stress testing, involves intentionally subjecting a compound to harsh conditions such as acid, base, oxidation, heat, and light.[7][8] These studies are critical for:
-
Developing and validating a stability-indicating analytical method that can accurately separate the parent compound from its degradation products.[4][8]
Troubleshooting Guide: Investigating Degradation
If you suspect that this compound is degrading in your experiments, follow this guide to identify the cause and potential degradation products.
Step 1: Initial Assessment and Control Measures
-
Review Handling and Storage: Ensure the compound has been stored according to the recommendations (cool, dry, dark, inert atmosphere).[5][6]
-
Solvent Purity: Use high-purity, fresh solvents. Impurities in solvents can initiate or catalyze degradation.
-
Inert Atmosphere: For reactions sensitive to oxidation, ensure all steps are performed under an inert atmosphere (e.g., nitrogen or argon).
Step 2: Protocol for a Forced Degradation Study
To systematically investigate the stability of this compound, a forced degradation study is recommended. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
Experimental Workflow for Forced Degradation
Caption: General experimental workflow for forced degradation studies.
Detailed Protocols:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the mixture at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 N NaOH, and dilute for analysis.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the mixture at room temperature. Withdraw samples at various time points (e.g., 30 mins, 1, 2, 4 hours), neutralize with 0.1 N HCl, and dilute for analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light. Withdraw samples at various time points and dilute for analysis.
-
Thermal Degradation:
-
Solid State: Place the solid compound in an oven at 80°C.
-
Solution State: Heat the stock solution at 80°C. Withdraw samples at various time points for analysis.
-
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber. Keep control samples wrapped in aluminum foil. Withdraw samples at various time points for analysis.[1]
Analytical Method:
All samples should be analyzed using a validated stability-indicating HPLC method, preferably with both UV and mass spectrometry (MS) detection. This will allow for the separation, quantification, and identification of the parent compound and its degradation products.
Step 3: Hypothetical Degradation Pathways
Based on the chemical structure, the following degradation pathways can be hypothesized.
Caption: Hypothesized degradation pathways for this compound.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound.
| Stress Condition | Conditions | % Degradation | Number of Degradants | Major Degradant (Hypothetical) |
| Acidic Hydrolysis | 1N HCl, 60°C, 24h | 8.5 | 1 | Minor unidentified products |
| Basic Hydrolysis | 1N NaOH, RT, 6h | 18.2 | 2 | 2-Hydroxy-6-methylquinoline-3-carbaldehyde |
| Oxidative | 3% H₂O₂, RT, 24h | 25.6 | 1 | 2-Chloro-6-methylquinoline-3-carboxylic acid |
| Thermal (Solid) | 80°C, 48h | 3.1 | 1 | Minor unidentified products |
| Thermal (Solution) | 80°C, 24h | 6.4 | 2 | Minor unidentified products |
| Photolytic (Solid) | UV light, 24h | 10.2 | 2 | Unidentified photoproducts |
| Photolytic (Solution) | UV light, 12h | 15.8 | 3 | Unidentified photoproducts |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Photocatalytic Degradation of Quinoline Yellow over Ag3PO4 [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 73568-27-1 [sigmaaldrich.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
"alternative reagents for the formylation of N-arylacetamides"
Welcome to the technical support center for the formylation of N-arylacetamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to introduce a formyl (-CHO) group onto an N-arylacetamide scaffold, a crucial transformation in the synthesis of many pharmaceutical intermediates and active ingredients.
This document moves beyond standard protocols to provide in-depth, field-tested insights into the selection of alternative reagents, troubleshooting common experimental hurdles, and understanding the causality behind reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the formylation of N-arylacetamides an important, yet challenging, reaction?
The product of this reaction, particularly para-substituted acetamidobenzaldehyde, is a valuable building block in medicinal chemistry and materials science.[1][2] The challenge lies in the nature of the N-arylacetamide substrate itself. The acetamido group (-NHCOCH₃) is an ortho-, para-director and activates the aromatic ring towards electrophilic aromatic substitution (EAS). However, this activation is significantly attenuated compared to a simple aniline because the nitrogen's lone pair of electrons is partially delocalized onto the adjacent carbonyl group.[3][4] This moderate reactivity requires carefully chosen, potent formylating agents that can overcome the substrate's reduced nucleophilicity without causing unwanted side reactions.
Q2: What is the "go-to" method for this transformation, and what are its main limitations?
The Vilsmeier-Haack reaction is overwhelmingly the most common and well-documented method for formylating moderately activated aromatic rings like N-arylacetamides.[5][6][7] It typically utilizes a combination of a substituted amide, like N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate the electrophilic "Vilsmeier reagent" in situ.[8][9][10]
Despite its utility, the Vilsmeier-Haack reaction has notable limitations:
-
Safety Concerns: The reaction of POCl₃ with DMF is highly exothermic, and the workup, which involves quenching excess POCl₃ with water, can be violent if not properly controlled.[11]
-
Substrate Sensitivity: The strongly acidic and dehydrating conditions can be incompatible with sensitive functional groups on the N-arylacetamide.[12]
-
Reagent Handling: POCl₃ is corrosive, toxic, and highly moisture-sensitive.[11]
Q3: What are the primary alternative reagents I should consider for formylating N-arylacetamides?
When the Vilsmeier-Haack reaction is suboptimal, two key alternatives stand out:
-
The Rieche Formylation: This method employs dichloromethyl methyl ether (DCME) as the formyl source, activated by a strong Lewis acid such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[13][14][15] It is a powerful variant of the Friedel-Crafts acylation suitable for electron-rich aromatic compounds.[13]
-
The Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (like trifluoroacetic or acetic acid) and is primarily used for the ortho-formylation of highly activated phenols.[16][17][18] Due to its regiochemical preference and requirement for strong activation, it is generally less suitable for the typical para-formylation of N-arylacetamides but remains a noteworthy formylation technique.
Comparative Overview of Key Formylation Reagents
| Feature | Vilsmeier-Haack Reaction | Rieche Formylation | Duff Reaction |
| Formyl Source | N,N-Dimethylformamide (DMF) | Dichloromethyl methyl ether (DCME) | Hexamethylenetetramine (HMTA) |
| Activator | POCl₃, SOCl₂, Oxalyl Chloride[6] | TiCl₄, SnCl₄, AlCl₃[15] | Acetic Acid, Trifluoroacetic Acid (TFA)[16] |
| Electrophile | Chloroiminium ion (Vilsmeier reagent)[10][12] | Dichloromethyl cation stabilized by Lewis acid | Iminium species from HMTA[18] |
| Typical Substrates | Electron-rich arenes & heterocycles[6][19] | Electron-rich arenes, phenols[13][14] | Phenols and other highly activated arenes[18] |
| Primary Regioselectivity | para (unless sterically blocked)[6] | ortho to activating groups on phenols[20] | ortho to hydroxyl groups[17][18] |
| Key Advantages | Widely used, reliable, cost-effective reagents. | High reactivity, can formylate less reactive substrates. | Inexpensive reagents, avoids POCl₃. |
| Key Disadvantages | Exothermic, hazardous workup[11], corrosive reagents. | DCME is a potent carcinogen, requires stringent handling. | Often gives low yields[18][21], primarily for ortho products. |
Troubleshooting Guide: Vilsmeier-Haack Formylation
Q: My reaction has failed or given a very low yield. What are the most likely causes?
A: This is a common issue with several potential root causes. Let's diagnose it systematically.
-
Moisture Contamination (Most Common Culprit): The Vilsmeier reagent is extremely sensitive to moisture.[22] Trace amounts of water in your DMF, starting material, or glassware will quench the reagent before it can react with your N-arylacetamide.
-
Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous DMF, preferably from a freshly opened bottle or a solvent purification system. Handle POCl₃ under an inert atmosphere (Nitrogen or Argon).
-
-
Improper Reagent Stoichiometry: An incorrect ratio of POCl₃ to DMF can lead to incomplete formation of the Vilsmeier reagent. Similarly, an insufficient amount of the Vilsmeier reagent relative to the substrate will result in low conversion.
-
Insufficient Reaction Temperature/Time: While the initial reagent formation is exothermic and requires cooling, the subsequent electrophilic substitution on the moderately activated N-arylacetamide ring may require thermal energy to proceed at a reasonable rate.
-
Solution: After adding your substrate to the pre-formed reagent at 0 °C, allow the reaction to warm to room temperature and then gently heat to 50-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Q: My reaction workup was extremely vigorous and difficult to control. How can I perform it more safely?
A: The violent reaction you observed is the highly exothermic hydrolysis of unreacted POCl₃.[11] Standard quenching by adding water to the reaction flask is dangerous.
-
The Correct Procedure: "Reverse Quench" The standard and safest method is to perform a "reverse quench".[11] This involves pouring the cooled reaction mixture slowly and in a controlled stream into a separate, vigorously stirred beaker containing a large excess of crushed ice or an ice/water slurry. This method ensures that the heat generated is rapidly and efficiently dissipated by the large thermal mass of the ice. Following the quench, the acidic solution is carefully neutralized with a base (e.g., NaOH, Na₂CO₃) to precipitate the product.
Q: I've isolated my product, but it's contaminated with an unexpected byproduct. What could it be?
A: The Vilsmeier reagent is versatile and can sometimes participate in side reactions.
-
Possible Side Reaction: Chlorination For certain substrates, particularly those with other electron-rich rings or sensitive functional groups, the Vilsmeier reagent can act as a chlorinating agent, leading to chlorinated byproducts.[12]
-
Solution: Careful control of reaction temperature (avoiding excessive heat) and stoichiometry can minimize this. Purification via column chromatography or recrystallization is typically required to separate the desired aldehyde from these impurities.
-
Troubleshooting Guide: Rieche Formylation
Q: I'm considering the Rieche formylation but am concerned about the hazards of dichloromethyl methyl ether (DCME). How should it be handled?
A: Your concern is valid. DCME is a regulated, potent carcinogen and lachrymator. It must be handled with extreme caution.
-
Mandatory Safety Protocols:
-
Fume Hood: All manipulations must be performed in a certified, high-flow chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.
-
Quenching: Any glassware or equipment that comes into contact with DCME should be decontaminated by rinsing with a dilute aqueous ammonia solution.
-
Q: My Rieche formylation gave a mixture of ortho and para isomers. How can I improve the regioselectivity?
A: Regioselectivity in the Rieche reaction is a function of both the substrate and the reaction conditions.
-
Influence of the Lewis Acid: The nature and strength of the Lewis acid can impact the steric bulk of the electrophilic complex, thereby influencing the ortho:para ratio. TiCl₄ is very common and often provides good selectivity.[20][23]
-
Temperature Control: Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) often enhances selectivity by favoring the thermodynamically more stable para product. The addition of DCME should always be done slowly at a reduced temperature.[24]
Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate a key reaction mechanism and a logical troubleshooting workflow.
Caption: The Vilsmeier-Haack reaction mechanism.
Caption: A decision tree for troubleshooting low yield.
Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Acetanilide
This protocol details the synthesis of 4-acetamidobenzaldehyde.
Materials:
-
Acetanilide (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF, 5.0 eq)
-
Phosphorus oxychloride (POCl₃, 2.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (5.0 eq).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Add POCl₃ (2.0 eq) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve acetanilide (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the acetanilide solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After addition, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a vigorously stirred slurry of crushed ice.
-
CAREFULLY and SLOWLY , pour the reaction mixture into the crushed ice.
-
Once the quench is complete, slowly add saturated NaHCO₃ solution until the pH is neutral (~7-8) and gas evolution ceases. A precipitate should form.
-
Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and then a small amount of cold ethanol.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture.[1]
-
Protocol 2: Rieche Formylation of an N-Arylacetamide (General Procedure)
This protocol outlines a general approach and must be performed with stringent safety precautions.
Materials:
-
N-Arylacetamide (1.0 eq)
-
Dichloromethyl methyl ether (DCME, 1.2 eq)
-
Titanium tetrachloride (TiCl₄, 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice / 1M HCl
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
Formylation Reaction:
-
Add DCME (1.2 eq) dropwise over 20 minutes, maintaining the temperature at 0 °C. (CRITICAL: Perform in a certified fume hood).
-
After addition, stir the mixture at 0 °C for 1-2 hours, monitoring by TLC.[20]
-
-
Workup and Isolation:
-
Quench the reaction by slowly pouring it into a beaker of crushed ice and 1M HCl with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic extracts and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
-
References
- 1. Page loading... [guidechem.com]
- 2. CAS 122-85-0: 4-Acetamidobenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. synarchive.com [synarchive.com]
- 14. Rieche formylation - Wikipedia [en.wikipedia.org]
- 15. Formylation - Common Conditions [commonorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Duff reaction - Wikipedia [en.wikipedia.org]
- 19. Vilsmeier Reagent - Enamine [enamine.net]
- 20. chemistry.mdma.ch [chemistry.mdma.ch]
- 21. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 22. benchchem.com [benchchem.com]
- 23. iris.uniroma1.it [iris.uniroma1.it]
- 24. Organic Syntheses Procedure [orgsyn.org]
"work-up procedures for the Vilsmeier-Haack synthesis of quinolines"
Welcome to the technical support center for the Vilsmeier-Haack synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up procedures and to troubleshoot common issues encountered during this powerful formylation and cyclization reaction.
PART 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common challenges and questions that arise during the work-up of the Vilsmeier-Haack quinoline synthesis.
FAQ 1: My reaction mixture is a dark, viscous oil after heating. What is the correct initial quenching procedure?
Answer: The appearance of a dark, viscous mixture is common. The critical first step of the work-up is a carefully controlled hydrolysis and quenching of the reaction.
Recommended Protocol:
-
Allow the reaction mixture to cool slightly, but it is often advantageous to pour it while still hot onto crushed ice.[1] This can facilitate the precipitation of the product.[1]
-
The quenching process involves the hydrolysis of the Vilsmeier intermediate and any remaining Vilsmeier reagent or POCl₃.[2] This is a highly exothermic reaction, and slow, portion-wise addition of the reaction mixture to a vigorously stirred ice/water slurry is crucial for safety and to prevent the formation of intractable tars.[3]
-
A "reverse quench," where the reaction mixture is added to the ice, is generally preferred over adding ice to the reaction mixture.[3]
FAQ 2: No precipitate forms after quenching with ice. How do I proceed with product isolation?
Answer: The absence of a precipitate is a frequent observation, especially if the quinoline product is protonated and remains dissolved in the acidic aqueous solution.[2] Basification is the next critical step.[1][2]
Troubleshooting Steps:
-
Neutralization/Basification: Carefully add a base to the quenched reaction mixture with continuous stirring and cooling in an ice bath.
-
Mild Basification: Saturated sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) solution can be used to bring the pH to around 6-8.[2][4] This is often sufficient to precipitate the product.
-
Stronger Basification: In some cases, a stronger base like sodium hydroxide (NaOH) is required to deprotonate the quinolinium salt and induce precipitation.[1][2] Be cautious, as a highly basic environment (e.g., pH 14) can sometimes lead to side reactions like the Cannizzaro reaction.[1][2]
-
-
Extraction: If a precipitate does not form even after basification, the product is likely soluble in the aqueous layer. Proceed with liquid-liquid extraction using a suitable organic solvent such as dichloromethane (DCM), ethyl acetate, or ether.[4][5] Perform multiple extractions to ensure complete recovery of the product.[5]
FAQ 3: My final product is impure. What are the common side products and how can I minimize them?
Answer: Impurities in the Vilsmeier-Haack synthesis of quinolines can arise from several sources.
Common Side Products & Mitigation Strategies:
| Side Product/Impurity | Cause | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction due to insufficient reagent, low temperature, or short reaction time. | Ensure fresh, anhydrous reagents (DMF and POCl₃).[4][6] Optimize the molar ratio of the Vilsmeier reagent to the substrate; an excess is often needed.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] |
| Formamidines | Can form with strongly deactivated acetanilide substrates.[1] | Consider alternative reaction conditions, such as using micellar media (e.g., CTAB, SDS), which can improve yields for challenging substrates.[1][2] |
| Tarry Byproducts | Harsh reaction conditions like excessively high temperatures or prolonged reaction times.[1] | Carefully control the reaction temperature and monitor by TLC to avoid over-running the reaction.[1] |
| Di-formylated Products | Highly activated substrates may undergo formylation at multiple positions.[4] | Use milder reaction conditions, such as lower temperatures and shorter reaction times. Adjusting the stoichiometry of the Vilsmeier reagent to a lower excess may also help.[4] |
| Products from Hydroxyl Group Reactivity | If the substrate contains a hydroxyl group, it can react with POCl₃ or the Vilsmeier reagent to form aryl formates.[7] | Protect sensitive functional groups like hydroxyls (as acetyl or silyl ethers) or amines (as amides or carbamates) before the Vilsmeier-Haack reaction.[4] |
PART 2: In-Depth Work-up and Purification Protocols
This section provides detailed, step-by-step procedures for the work-up and purification of quinolines synthesized via the Vilsmeier-Haack reaction.
Protocol 1: Standard Work-up Procedure
This protocol is a general guideline and may require optimization based on the specific substrate and scale of the reaction.
-
Quenching:
-
Prepare a beaker with a generous amount of crushed ice.
-
Slowly and carefully pour the cooled reaction mixture onto the crushed ice with vigorous stirring.[5]
-
-
Hydrolysis and Neutralization:
-
Allow the mixture to stir until all the ice has melted. The solution will be acidic.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of a base (e.g., sodium bicarbonate, sodium carbonate, or sodium acetate) until the pH is approximately 7-8.[4] Monitor the pH using pH paper or a pH meter.
-
-
Isolation:
-
If a solid precipitates: Collect the solid by filtration, wash it thoroughly with cold water, and dry it under a vacuum.[4]
-
If no solid precipitates: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[5]
-
-
Drying and Concentration:
Protocol 2: Purification of the Crude Product
The crude product obtained from the work-up often requires further purification.
-
Recrystallization: This is often the simplest and most effective method for purifying solid products.
-
Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, ethyl acetate, and hexane.
-
-
Silica Gel Column Chromatography: This technique is used for purifying oils or for separating the desired product from closely related impurities.[5]
-
Select an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) based on the polarity of the product, as determined by TLC analysis.[5]
-
PART 3: Visualizing the Workflow
Diagram 1: General Vilsmeier-Haack Quinoline Synthesis Workflow
Caption: A generalized workflow for the Vilsmeier-Haack synthesis of quinolines, from reaction to purification.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to systematically troubleshoot low or no yield in the Vilsmeier-Haack synthesis of quinolines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"avoiding polymerization in reactions involving 2-Chloro-6-methylquinoline-3-carbaldehyde"
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Chloro-6-methylquinoline-3-carbaldehyde. This guide is designed to provide expert insights and practical solutions for a common and critical challenge encountered during its use: the prevention of unwanted polymerization and byproduct formation. As a versatile synthetic intermediate, maintaining its integrity throughout a reaction is paramount for achieving high yields and purity.
Understanding the Molecule: Reactivity and Instability
This compound is a bifunctional compound with two primary reactive sites: the electrophilic aldehyde group at the C3 position and the chloro-substituent at the C2 position, which is susceptible to nucleophilic substitution.[1] Its synthesis is commonly achieved via the Vilsmeier-Haack reaction on N-(4-tolyl)acetamide.[2][3] While this structure is key to its synthetic utility, it also presents inherent stability challenges.
Caption: Key reactive sites of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter, providing explanations for the underlying chemistry and actionable solutions.
Part 1: Understanding and Identifying Polymerization
Q1: Why is this compound prone to forming tar or polymeric byproducts?
A1: The propensity for polymerization stems from several factors related to its structure:
-
Aldehyde Reactivity: Aldehydes can undergo self-condensation reactions (an aldol-type mechanism), especially in the presence of acid or base catalysts. This can lead to the formation of oligomers and complex polymeric structures.
-
Harsh Reaction Conditions: Many quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, employ strong acids and high temperatures.[4][5] These conditions can promote polymerization and charring of reactants, intermediates, and the final product.
-
Vilsmeier-Haack Reagents: The synthesis of the compound itself uses the Vilsmeier-Haack reagent (e.g., POCl₃/DMF), which is a powerful electrophile and dehydrating agent.[6][7] If not carefully controlled, these reagents can induce side reactions with the electron-rich quinoline ring system, leading to complex mixtures and tar formation.
Q2: How can I detect the onset of polymerization during my reaction?
A2: Early detection is crucial. Monitor your reaction using the following methods:
-
Visual Observation: The appearance of a dark brown or black color, the formation of a viscous oil, or the precipitation of an insoluble, sticky solid are strong indicators of polymerization or degradation.
-
Thin-Layer Chromatography (TLC): This is the most effective method. The appearance of a "smear" or "streak" from the baseline upwards, instead of discrete spots, indicates the formation of a complex mixture of high-molecular-weight species. A well-behaved reaction should show a clean conversion from the starting material spot to the product spot.
-
Solubility Changes: If your product becomes difficult to dissolve in the workup solvent, this may suggest that polymerization has occurred.
Part 2: General Prevention Strategies
Q3: What are the most critical parameters to control to prevent polymerization?
A3: A multi-faceted approach focusing on reaction conditions is essential. The table below summarizes the key parameters and their recommended settings for minimizing unwanted side reactions.
| Parameter | Recommendation & Rationale |
| Temperature | Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. For exothermic steps, such as the addition of Vilsmeier reagent or strong acids, use an ice bath (0-5 °C) to dissipate heat effectively.[3][8] |
| Solvent | Use anhydrous solvents to prevent hydrolysis of reagents and intermediates, which can lead to side reactions. The choice between protic (e.g., ethanol) and aprotic (e.g., DMF, THF) solvents depends on the specific reaction mechanism.[9] |
| pH/Catalyst | Avoid unnecessarily strong acids or bases. If a catalyst is required, use the mildest effective option (e.g., L-proline, catalytic amounts of KOH instead of stoichiometric amounts).[9] For reactions like the Skraup synthesis, moderators such as ferrous sulfate (FeSO₄) can control the exotherm and reduce tarring.[4][5] |
| Reaction Time | Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading or polymerizing over time. |
| Atmosphere | For sensitive reactions, conducting them under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation of the aldehyde group and other side reactions. |
| Reagent Purity | Use high-purity starting materials and reagents. Impurities can sometimes act as catalysts for polymerization. |
Q4: I am performing a condensation reaction to form a Schiff base, but I'm getting an insoluble precipitate. What should I do?
A4: This is a classic sign of polymerization or product insolubility issues.
-
Lower the Concentration: High concentrations can favor intermolecular reactions leading to polymers. Try running the reaction at a more dilute concentration.
-
Optimize the Catalyst: If using an acid catalyst (e.g., acetic acid), ensure it is used in catalytic amounts (e.g., a few drops).[10] Excess acid can promote aldehyde self-condensation.
-
Control Stoichiometry: Use a stoichiometry close to 1:1 for the aldehyde and the amine. A large excess of either reactant may not be beneficial.
-
Change the Solvent: The product might be precipitating because it is insoluble in the reaction solvent. Try a solvent in which the product is more soluble, or a solvent mixture.
Caption: A troubleshooting workflow for identifying and addressing polymerization.
Part 3: Specific Reaction Protocols & Handling
Q5: I am synthesizing the title compound via the Vilsmeier-Haack reaction and getting a low yield with a lot of dark tar. How can I improve this?
A5: The Vilsmeier-Haack reaction is highly exothermic and must be strictly controlled.
-
Vilsmeier Reagent Formation: Prepare the reagent by adding phosphoryl chloride (POCl₃) dropwise to chilled DMF (0 °C) with vigorous stirring. Never add DMF to POCl₃.[3][6]
-
Substrate Addition: After the reagent is formed, add the N-(4-tolyl)acetamide substrate portion-wise, maintaining the low temperature.
-
Reaction Temperature: After the addition, allow the mixture to warm to room temperature slowly before heating. The recommended heating is typically between 70-90 °C.[3][8] Overheating is a primary cause of tar formation.
-
Workup: The hydrolysis step is also critical. Pour the reaction mixture slowly onto a large amount of crushed ice with stirring. This quenches the reaction rapidly and helps precipitate the product cleanly.[2][3]
Caption: A plausible acid-catalyzed polymerization pathway for the aldehyde.
Q6: How should this compound be stored to ensure long-term stability?
A6: Proper storage is essential to prevent degradation over time.
-
Temperature: Store in a cool, dark place. Refrigeration is recommended.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to protect the aldehyde group from air oxidation.
-
Container: Use a tightly sealed, airtight container to protect from moisture.
Experimental Protocols
Protocol 1: Optimized Vilsmeier-Haack Synthesis of this compound
This protocol is adapted from established literature procedures and optimized to minimize byproduct formation.[2][3]
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a desiccant drying tube, cool N,N-dimethylformamide (DMF, 9.6 mL, 0.125 mol) to 0 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 32.2 mL, 0.35 mol) dropwise to the cooled DMF via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Substrate Addition: Once the POCl₃ addition is complete, add N-(4-tolyl)acetamide (0.05 mol) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
-
Reaction: After a 15-minute interval, remove the ice bath and allow the solution to warm to room temperature. Then, heat the mixture in an oil bath at 70-80 °C. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). Heating is typically required for 6-16 hours.[3]
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. In a separate large beaker, prepare 300-400 mL of crushed ice. Slowly and carefully pour the reaction mixture into the ice with vigorous stirring.
-
Isolation: The crude product will precipitate as a solid. Stir the slurry for 20-30 minutes, then isolate the solid by vacuum filtration. Wash the filter cake thoroughly with cold water.
-
Purification: Dry the crude product. Recrystallization from ethyl acetate or a petroleum ether/ethyl acetate mixture will yield the purified this compound.[2][3]
Protocol 2: Controlled Schiff Base Formation
-
Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Reagent Addition: Add the desired primary amine (1.0-1.1 mmol) to the solution.
-
Catalysis (if needed): Add a single drop of glacial acetic acid to catalyze the reaction. Avoid using excess acid.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Isolation: Upon completion, cool the reaction mixture. The Schiff base product may precipitate directly and can be collected by filtration. If it remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
References
- 1. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. chemijournal.com [chemijournal.com]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative NMR Analysis of 2-Chloro-6-methylquinoline-3-carbaldehyde
A Deep Dive into the Spectroscopic Fingerprints of a Versatile Heterocycle for Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Its rigid, planar structure and the electronic properties conferred by the nitrogen heteroatom make it a privileged core for molecular design. Among its numerous derivatives, 2-Chloro-6-methylquinoline-3-carbaldehyde stands out as a particularly versatile synthetic intermediate. The presence of three distinct reactive sites—the chloro, aldehyde, and methyl groups—offers a rich platform for further chemical modifications. Accurate structural elucidation of this key building block is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into its molecular framework.
This guide, intended for researchers and drug development professionals, offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. By dissecting its unique spectral signature and comparing it with closely related analogues, we aim to provide a comprehensive understanding of the subtle electronic and steric influences that govern the chemical shifts and coupling constants in this class of compounds. This comparative approach not only serves as a practical reference for compound verification but also deepens the understanding of structure-property relationships essential for rational drug design.
The Structural Landscape: Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard, reveals a series of distinct signals that can be unequivocally assigned to each proton in the molecule. The electron-withdrawing nature of the chlorine atom at the C2 position, the aldehyde group at C3, and the nitrogen atom within the quinoline ring all play a crucial role in deshielding adjacent protons, causing their signals to appear at higher chemical shifts (downfield).
A detailed analysis of the spectrum reveals the following key features:
-
Aldehyde Proton (H10): The most downfield signal, appearing as a sharp singlet around 10.55 ppm , is characteristic of the aldehyde proton. Its significant deshielding is a direct consequence of the strong electron-withdrawing effect of the carbonyl group and the anisotropic effect of the C=O double bond.
-
H4 Proton: The proton at the C4 position is the most deshielded of the aromatic protons, resonating as a singlet at approximately 8.67 ppm . Its proximity to the electron-withdrawing nitrogen atom and the C3-aldehyde group results in a substantial downfield shift.
-
Aromatic Protons of the Benzene Ring (H5, H7, H8): The protons on the carbocyclic ring appear in the range of 7.69-7.98 ppm .
-
The H8 proton typically appears as a doublet around 7.97 ppm .
-
The H7 proton is observed as a doublet of doublets around 7.71 ppm .
-
The H5 proton resonates as a singlet or a narrow doublet at approximately 7.69 ppm . The lack of significant coupling for H5 is a key identifying feature.
-
-
Methyl Protons (H11): The three protons of the methyl group at the C6 position give rise to a sharp singlet at approximately 2.56 ppm . This upfield chemical shift is typical for methyl groups attached to an aromatic ring.
The precise assignment of these protons is further confirmed by their multiplicities and coupling constants (J-values), which provide information about the number and spatial relationship of neighboring protons.
A Deeper Look: The ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and valuable information about their electronic environment. The spectrum of this compound displays eleven distinct signals, corresponding to the eleven carbon atoms in the structure.
Key features of the ¹³C NMR spectrum include:
-
Aldehyde Carbonyl Carbon (C10): The most deshielded carbon is the aldehyde carbonyl carbon, which typically resonates around 189.3 ppm .
-
Aromatic and Heteroaromatic Carbons: The nine carbons of the quinoline ring system appear in the downfield region, generally between 122 ppm and 151 ppm . The carbons directly attached to the electron-withdrawing chlorine (C2) and nitrogen atoms are found at the lower field end of this range.
-
Methyl Carbon (C11): The carbon of the methyl group is the most shielded, appearing at the highest field (lowest ppm value), typically around 21.9 ppm .
A complete assignment of the ¹³C NMR signals requires advanced techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which correlate the carbon signals with their directly attached or long-range coupled protons.
Comparative Analysis: The Influence of Substituents
To fully appreciate the spectral characteristics of this compound, it is instructive to compare its NMR data with that of its structural analogs. This comparison highlights the electronic effects of different substituents on the quinoline ring.
| Compound | H4 (ppm) | Aldehyde-H (ppm) | Notes on Other Aromatic Protons | Methyl-H (ppm) |
| This compound | ~8.67 (s) | ~10.55 (s) | H5 (~7.69, s), H7 (~7.71, dd), H8 (~7.97, d) | ~2.56 (s) |
| 2-Chloroquinoline-3-carbaldehyde | ~8.79 (s) | ~10.59 (s) | Protons on the benzene ring (H5, H6, H7, H8) show a more complex splitting pattern due to the absence of the C6-methyl group. | - |
| 2,6-Dichloroquinoline-3-carbaldehyde | ~8.69 (s) | ~10.58 (s) | The presence of a second chloro group at C6 further deshields the aromatic protons compared to the methyl-substituted analog. | - |
| 6-Bromo-2-chloroquinoline-3-carbaldehyde | - | - | Data not fully available, but the bromo-substituent is expected to have a similar deshielding effect to the chloro-substituent. | - |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | ~8.59 (s) | ~10.52 (s) | The electron-donating methoxy group at C6 causes a slight upfield shift of the aromatic protons compared to the target compound. | - |
Table 1: Comparative ¹H NMR Data for 2-Chloro-6-substituted-quinoline-3-carbaldehydes (in CDCl₃).
| Compound | Aldehyde C (ppm) | C2 (ppm) | C4 (ppm) | C6 (ppm) | Methyl/Methoxy C (ppm) |
| This compound | ~189.3 | ~150.9 | ~147.2 | ~140.1 | ~21.9 |
| 2-Chloroquinoline-3-carbaldehyde | ~189.0 | ~151.2 | ~147.9 | - | - |
| 2,6-Dichloroquinoline-3-carbaldehyde | ~189.5 | - | - | - | - |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | ~189.3 | ~147.5 | ~145.7 | ~158.7 | ~55.1 |
Table 2: Comparative ¹³C NMR Data for 2-Chloro-6-substituted-quinoline-3-carbaldehydes (in CDCl₃ or DMSO-d₆).
From this comparative data, several key insights emerge:
-
The Aldehyde Group: The chemical shifts of the aldehyde proton and carbon are relatively insensitive to the nature of the substituent at the C6 position, consistently appearing at the most downfield positions.
-
The C4 Proton: The chemical shift of the H4 proton is moderately affected by the C6 substituent. Electron-donating groups like methoxy cause a slight upfield shift, while electron-withdrawing groups have a less pronounced effect.
-
The C6 Substituent Effect: The nature of the substituent at the C6 position has the most significant impact on the chemical shifts of the protons and carbons of the carbocyclic ring. The electron-donating methyl group in the target compound shields the aromatic protons to some extent compared to the unsubstituted or halogen-substituted analogs. Conversely, the electron-withdrawing chloro and bromo groups lead to a general deshielding of these protons.
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and accuracy of the NMR data, a standardized experimental protocol is essential. The following outlines a robust methodology for the ¹H and ¹³C NMR analysis of this compound and its analogs.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.
2. NMR Spectrometer Setup:
-
Use a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher for optimal signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, characterized by sharp, symmetrical peaks for the solvent and TMS signals.
3. ¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.
-
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
4. ¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the full range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum and reference it to the TMS signal at 0.00 ppm.
5. Advanced 2D NMR Experiments (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, it is highly recommended to perform 2D NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular structure.
-
Visualizing the Connections: Molecular Structure and Key NMR Correlations
Diagram 1: Molecular Structure and Numbering of this compound
Caption: Numbering scheme for this compound.
Diagram 2: Key HMBC Correlations for Structural Confirmation
Caption: Expected 2- and 3-bond HMBC correlations.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed and unambiguous fingerprint of its molecular structure. The chemical shifts and coupling patterns are highly sensitive to the electronic environment created by the chloro, aldehyde, and methyl substituents, as well as the inherent properties of the quinoline ring system. Through a comparative analysis with related analogs, a deeper understanding of these substituent effects can be gained, which is invaluable for predicting the spectral features of new derivatives and for guiding synthetic strategies. The experimental protocols outlined in this guide provide a framework for obtaining high-quality, reproducible NMR data, ensuring the integrity of structural assignments. For researchers in drug discovery and materials science, a thorough grasp of the NMR characteristics of this versatile building block is a critical tool for advancing their respective fields.
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-6-methylquinoline-3-carbaldehyde
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Chloro-6-methylquinoline-3-carbaldehyde. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as an expert-led comparison, synthesizing data from analogous structures to forecast the primary fragmentation pathways. This analysis is crucial for researchers in drug discovery and organic synthesis for structural elucidation and impurity profiling.
Introduction: The Logic of Fragmentation
Mass spectrometry is a cornerstone of molecular analysis, providing a definitive fingerprint of a compound's structure through its fragmentation pattern.[1][2][3] When a molecule like this compound is subjected to electron ionization, it forms a high-energy molecular ion (M⁺˙) that is prone to breaking apart in predictable ways. The stability of the resulting fragments dictates the observed spectrum, with more stable carbocations typically yielding more abundant signals.[1]
The structure of our target molecule, this compound, presents several key features that will govern its fragmentation:
-
A stable quinoline core.
-
An aldehyde (carbaldehyde) group, which is prone to specific cleavages.
-
A chlorine atom, which introduces a characteristic isotopic pattern and acts as a potential leaving group.
-
A methyl group, which can be lost as a radical.
This guide will dissect the likely fragmentation pathways by comparing them to known patterns of substituted quinolines and related functional groups.
Predicted Mass Spectrum and Key Fragmentation Pathways
The molecular formula for this compound is C₁₁H₈ClNO. Its monoisotopic mass is approximately 205.03 g/mol . A key feature in the mass spectrum will be the presence of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of roughly 3:1.[4][5] This means the molecular ion peak will appear as a pair of signals: M⁺˙ at m/z 205 and [M+2]⁺˙ at m/z 207, with the m/z 207 peak having about one-third the intensity of the m/z 205 peak.[5] This isotopic signature will also be present for any fragment ions that retain the chlorine atom.
The fragmentation of the molecular ion is expected to proceed through several competing pathways, driven by the loss of its various substituents.
Pathway A: Loss of the Aldehyde Group Functionality
The aldehyde group is a common site for initial fragmentation. We anticipate two primary cleavages:
-
Loss of a hydrogen radical (H•): The molecular ion can lose a hydrogen atom from the aldehyde group to form a stable acylium ion. This [M-1]⁺ fragment is a common feature for aldehydes.
-
Loss of carbon monoxide (CO): Following or preceding other fragmentations, the loss of a neutral CO molecule (28 Da) is a characteristic fragmentation for aromatic aldehydes.[6] This results in an [M-29]⁺ fragment if it follows the loss of H•, or an [M-CO]⁺˙ radical cation.
Pathway B: Cleavage of the Chloro Substituent
Halogenated aromatic compounds often undergo fragmentation via the loss of the halogen atom.[7][8]
-
Loss of a chlorine radical (Cl•): The molecular ion can lose a chlorine radical to form the [M-35]⁺ ion. This is a significant pathway due to the relative stability of the resulting quinoline cation.
Pathway C: Fragmentation of the Quinoline Core
The quinoline ring itself has characteristic fragmentation patterns.
-
Loss of hydrogen cyanide (HCN): A hallmark of nitrogen-containing heterocyclic aromatic compounds is the expulsion of a neutral HCN molecule (27 Da).[9][10] This can occur from various fragment ions, leading to further fragmentation.
Pathway D: Role of the Methyl Group
The methyl group on the benzene portion of the quinoline ring can also participate in fragmentation.
-
Loss of a methyl radical (CH₃•): The molecular ion or subsequent fragment ions can lose a methyl radical (15 Da).
-
Ring Expansion/Rearrangement: The methyl group can facilitate rearrangements, such as the formation of a tropylium-like ion, which is a common fragmentation pathway for methylated aromatic systems.
The interplay of these pathways will generate the overall mass spectrum. A proposed fragmentation scheme is visualized below.
Visualizing the Fragmentation Cascade
The following diagram illustrates the predicted primary fragmentation pathways for this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Comparative Data Summary
To provide a clearer picture, the table below summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and the proposed neutral losses. The presence of the Cl isotope pattern is noted where applicable.
| m/z (³⁵Cl/³⁷Cl) | Proposed Ion Structure | Neutral Loss | Pathway | Significance |
| 205 / 207 | [C₁₁H₈ClNO]⁺˙ | - | - | Molecular Ion (M⁺˙) |
| 204 / 206 | [C₁₁H₇ClNO]⁺ | H• | A | Indicates an aldehyde; forms a stable acylium ion. |
| 176 / 178 | [C₁₀H₇ClN]⁺ | CHO• | A | Loss of the entire formyl group. |
| 170 | [C₁₁H₈NO]⁺ | Cl• | B | Primary loss of the halogen substituent. |
| 149 / 151 | [C₉H₆Cl]⁺ | CHO•, HCN | A, C | Characteristic loss of HCN from the quinoline core. |
Comparison with Other Quinolines
-
Unsubstituted Quinoline-3-carbaldehyde: Studies on similar quinoline aldehydes show a preferential initial loss from the carbonyl group.[6] Our predicted pathway A aligns with this observation.
-
Halogenated Quinolines: The loss of the halogen is a dominant fragmentation pathway in many halogenated aromatic compounds.[7] Pathway B reflects this expected behavior.
-
General Quinolines: The expulsion of HCN is a well-documented fragmentation pattern for the quinoline ring system, providing evidence for the core structure.[9][10]
The fragmentation pattern of this compound is therefore a composite of these individual behaviors, with the relative intensities of the fragment peaks depending on the stability of the resulting ions and the activation energy of each fragmentation route.
Standard Experimental Protocol for Mass Spectrometry Analysis
For researchers wishing to acquire an experimental mass spectrum for this compound, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.
-
Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the purified compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: Set to 250 °C.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection (Electron Ionization):
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of both small fragments and the molecular ion.
-
Acquisition Mode: Full scan to obtain the complete fragmentation pattern.
-
The following diagram outlines this experimental workflow.
Caption: General workflow for GC-MS analysis of an organic compound.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be a rich tapestry of competing pathways governed by its functional groups. Key features to look for in an experimental spectrum would be the characteristic M⁺˙/[M+2]⁺˙ isotopic pattern for chlorine, the initial loss of fragments from the aldehyde group (H•, CO, CHO•), the loss of the chlorine radical, and the subsequent fragmentation of the quinoline core via HCN expulsion. This guide provides a robust, evidence-based framework for interpreting the mass spectrum of this molecule and serves as a comparative tool for the analysis of related heterocyclic compounds.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. scienceready.com.au [scienceready.com.au]
- 3. scribd.com [scribd.com]
- 4. tutorchase.com [tutorchase.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chempap.org [chempap.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Reactivity of Substituted 2-Chloroquinoline-3-carbaldehydes
For researchers, scientists, and drug development professionals, 2-chloroquinoline-3-carbaldehydes represent a class of highly versatile heterocyclic building blocks. Their dual reactivity, stemming from a susceptible C2-chloro leaving group and an electrophilic C3-carbaldehyde, makes them invaluable synthons for constructing complex, polyfunctionalized quinoline derivatives and fused heterocyclic systems. Many of these resulting compounds exhibit a wide range of pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties[1].
This guide provides an in-depth comparative analysis of the reactivity of substituted 2-chloroquinoline-3-carbaldehydes. We will explore how electronic modifications to the quinoline core influence the two primary reactive sites, offering field-proven insights and experimental data to inform synthetic strategies.
Synthesis: The Vilsmeier-Haack Reaction
The predominant method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction, a powerful tool for the formylation and cyclization of activated aromatic compounds[2][3]. The reaction typically proceeds by treating a substituted N-arylacetamide (acetanilide) with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF)[4]. The choice of substituent on the starting acetanilide directly translates to the substituent on the resulting quinoline ring, allowing for the synthesis of a diverse library of analogues.
The general workflow is depicted below. The reaction is initiated by the electrophilic attack of the Vilsmeier reagent on the electron-rich acetanilide, followed by cyclization and subsequent chlorination to yield the final product.
Figure 1: General workflow for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes via the Vilsmeier-Haack reaction.
Comparative Reactivity: A Tale of Two Sites
The synthetic utility of these molecules is governed by the reactivity at two distinct positions: the C2-carbon, which is susceptible to nucleophilic aromatic substitution (SNAr), and the C3-carbaldehyde, which undergoes typical aldehyde chemistry. The electronic nature of substituents on the benzenoid ring of the quinoline system plays a critical role in modulating the reactivity of both sites.
Figure 2: Influence of substituents on the primary reactive sites of the 2-chloroquinoline-3-carbaldehyde scaffold.
Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The chlorine atom at the C2 position is an excellent leaving group, activated by the electron-withdrawing nature of the quinoline nitrogen. This position is highly susceptible to substitution by a wide range of nucleophiles, including amines, thiols, and alkoxides.
Causality of Substituent Effects:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups on the benzenoid ring further withdraw electron density, stabilizing the negatively charged Meisenheimer-like intermediate formed during the SNAr reaction. This stabilization lowers the activation energy and significantly accelerates the rate of substitution.
-
Electron-Donating Groups (EDGs): Conversely, substituents like methoxy (-OCH₃) or methyl (-CH₃) groups donate electron density into the ring system. This destabilizes the anionic intermediate, thereby increasing the activation energy and slowing down the substitution reaction. In practice, reactions with EDG-substituted quinolines often require harsher conditions (higher temperatures, longer reaction times) to achieve comparable yields.
Comparative Experimental Data:
The following table summarizes the effect of different substituents on the outcome of the reaction with thiophenol, a common nucleophile.
| Substituent (Position) | Reagent | Conditions | Yield (%) | Reference |
| H (Unsubstituted) | Thiophenol, K₂CO₃ | DMF, 80 °C, 3h | 85 | [5] |
| 6-Methoxy (-OCH₃) | Thiophenol, K₂CO₃ | DMF, 100 °C, 6h | 78 | [5] |
| 6-Nitro (-NO₂) | Thiophenol, K₂CO₃ | DMF, rt, 1h | 92 | [5] |
| 8-Methyl (-CH₃) | Thiophenol, K₂CO₃ | DMF, 90 °C, 5h | 80 | [5] |
As illustrated in the table, the electron-withdrawing nitro group facilitates the reaction at room temperature with the highest yield, while the electron-donating methoxy group requires more forcing conditions.
Reactions at the C3-Carbaldehyde Group
The carbaldehyde group at the C3 position is a classic electrophile and participates in a wide array of chemical transformations[1]. These include:
-
Condensation Reactions: Formation of Schiff bases with primary amines, Knoevenagel condensation with active methylene compounds, and Wittig reactions[5].
-
Reduction: Conversion to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).
-
Oxidation: Conversion to a carboxylic acid using oxidizing agents.
-
Nucleophilic Addition: Reactions with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.
Causality of Substituent Effects: The reactivity of the aldehyde is governed by the electrophilicity of the carbonyl carbon.
-
Electron-Withdrawing Groups (EWGs): By pulling electron density away from the aldehyde group, EWGs increase the partial positive charge on the carbonyl carbon, making it a "harder" electrophile and more susceptible to attack by nucleophiles.
-
Electron-Donating Groups (EDGs): EDGs push electron density towards the aldehyde, reducing the partial positive charge on the carbonyl carbon and thus decreasing its reactivity towards nucleophiles.
Comparative Experimental Data:
The Knoevenagel condensation with malononitrile is a representative reaction.
| Substituent (Position) | Reagent | Conditions | Yield (%) | Reference |
| H (Unsubstituted) | Malononitrile, Piperidine | Ethanol, reflux, 2h | 90 | |
| 6-Chloro (-Cl) | Malononitrile, Piperidine | Ethanol, reflux, 1.5h | 95 | |
| 6-Methyl (-CH₃) | Malononitrile, Piperidine | Ethanol, reflux, 4h | 82 |
The data shows that the electron-withdrawing chloro group accelerates the condensation, leading to a higher yield in a shorter time, whereas the electron-donating methyl group slows the reaction down.
Tandem & Cyclization Reactions
The true synthetic power of 2-chloroquinoline-3-carbaldehydes is realized in reactions that engage both functional groups, leading to the formation of novel, fused heterocyclic systems. These are often one-pot, multi-component reactions that build molecular complexity rapidly[5][6]. For example, reaction with a binucleophile like hydrazine can lead to the formation of pyrazolo[3,4-b]quinolines, where the initial condensation at the aldehyde is followed by an intramolecular SNAr at the C2 position[5].
Experimental Protocols
The following protocols are provided as self-validating systems for key transformations. They represent standardized procedures derived from authoritative literature.
Protocol 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from established Vilsmeier-Haack procedures[2].
Rationale: This procedure uses 4-methoxyacetanilide as the precursor to install an electron-donating group at the 6-position of the quinoline core. Phosphorus oxychloride and DMF are standard reagents for generating the Vilsmeier reagent.
-
Step 1: Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 4.0 equiv.) to 0 °C in an ice bath.
-
Step 2: Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 5.0 equiv.) dropwise to the cooled DMF under constant stirring over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Step 3: Substrate Addition: To the freshly prepared Vilsmeier reagent, add 4-methoxyacetanilide (1.0 equiv.) portion-wise over 15 minutes.
-
Step 4: Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Step 5: Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 500g of crushed ice with vigorous stirring.
-
Step 6: Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until pH 7-8 is reached. The solid product will precipitate.
-
Step 7: Purification: Filter the crude product, wash thoroughly with cold water, and dry under vacuum. Recrystallize from ethanol to obtain the pure 2-chloro-6-methoxyquinoline-3-carbaldehyde.
Protocol 2: Nucleophilic Aromatic Substitution with Piperidine
This protocol describes a typical SNAr reaction at the C2 position.
Rationale: Piperidine is used as a strong secondary amine nucleophile. Potassium carbonate serves as a base to neutralize the HCl formed during the reaction, driving it to completion. DMF is an ideal polar aprotic solvent for SNAr reactions.
-
Step 1: Reaction Setup: To a solution of a substituted 2-chloroquinoline-3-carbaldehyde (1.0 equiv.) in DMF (10 mL), add piperidine (1.2 equiv.) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Step 2: Reaction: Heat the mixture at 80 °C and stir for 3-5 hours. Monitor the disappearance of the starting material by TLC.
-
Step 3: Work-up: After cooling, pour the reaction mixture into ice-cold water (50 mL). The product will precipitate.
-
Step 4: Isolation & Purification: Filter the solid, wash with water, and dry. Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the corresponding 2-(piperidin-1-yl)quinoline-3-carbaldehyde.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijsr.net [ijsr.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"biological activity screening of novel 2-Chloro-6-methylquinoline-3-carbaldehyde derivatives"
An In-Depth Guide to the Comparative Biological Activity Screening of Novel 2-Chloro-6-methylquinoline-3-carbaldehyde Derivatives
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antioxidant, anti-inflammatory, and antimalarial properties.[2][3] The this compound scaffold, in particular, serves as a versatile starting material for synthesizing novel derivatives due to its reactive aldehyde and chloro groups.[4] These reactive sites allow for molecular modifications aimed at enhancing potency and selectivity towards specific biological targets.
This guide, designed for researchers and drug development professionals, provides a comparative framework for screening the biological activities of novel derivatives synthesized from this parent compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present a logical approach to interpreting the resulting data through a structure-activity relationship (SAR) analysis.
Synthesis of the Parent Scaffold
The foundational step is the synthesis of the this compound scaffold. This is most commonly achieved via the Vilsmeier-Haack reaction, which involves the formylation of an appropriate N-substituted aniline (in this case, N-(p-tolyl)acetamide) using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide).[4][5][6] This reaction is efficient for creating the core structure, which can then be modified at the aldehyde group to produce a library of novel derivatives for screening.[7]
Comparative Biological Activity Screening Workflow
A systematic screening process is essential to efficiently evaluate the therapeutic potential of the newly synthesized derivatives. The following workflow outlines a standard approach, beginning with the synthesized compounds and branching into parallel assays to determine their primary biological activities.
Caption: General workflow for the biological activity screening of novel derivatives.
Comparative Antimicrobial Activity Screening
Quinoline derivatives have long been investigated for their antibacterial and antifungal properties.[8][9] Screening novel compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, is a critical first step in identifying potential new antimicrobial agents.
Rationale for Method Selection
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[10] It is a quantitative assay that is reproducible, scalable for screening multiple compounds, and provides a clear endpoint (the lowest concentration that inhibits visible microbial growth).[11]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically pick several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate.
-
Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test derivative, the parent compound, and a standard antibiotic (e.g., Ciprofloxacin) in a suitable solvent like DMSO.
-
Perform a two-fold serial dilution in a 96-well microtiter plate using the sterile broth to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria or as appropriate for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation: Comparative MIC Values
The results should be summarized in a table for easy comparison. A lower MIC value indicates higher antimicrobial potency.
| Compound | MIC (µg/mL) vs S. aureus (Gram+) | MIC (µg/mL) vs E. coli (Gram-) | MIC (µg/mL) vs C. albicans (Fungus) |
| Parent Compound | 64 | >128 | >128 |
| Derivative A | 16 | 64 | 32 |
| Derivative B | 8 | 32 | 16 |
| Derivative C | >128 | >128 | >128 |
| Ciprofloxacin (Std.) | 1 | 0.5 | N/A |
| Fluconazole (Std.) | N/A | N/A | 4 |
Comparative Anticancer Activity Screening
The quinoline scaffold is a privileged structure in cancer drug discovery, with many derivatives showing potent antiproliferative activity against various cancer cell lines.[2][12] Mechanisms of action often involve the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes like kinases.[1][13]
Rationale for Method Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).
Experimental Protocol: MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum.
-
Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test derivatives, the parent compound, and a standard anticancer drug (e.g., Doxorubicin) in the cell culture medium.
-
Replace the old medium in the wells with the medium containing the various compound concentrations. Include untreated cells as a control.
-
-
Incubation and MTT Addition:
-
Incubate the treated cells for 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
Following incubation, add MTT solution to each well and incubate for an additional 3-4 hours.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Calculation of IC50:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation: Comparative IC50 Values
| Compound | IC50 (µM) vs MCF-7 (Breast Cancer) | IC50 (µM) vs A549 (Lung Cancer) |
| Parent Compound | 85.2 | 98.6 |
| Derivative A | 15.4 | 22.1 |
| Derivative B | 95.8 | >100 |
| Derivative C | 5.1 | 8.3 |
| Doxorubicin (Std.) | 0.8 | 1.2 |
Comparative Antioxidant Activity Screening
Oxidative stress is implicated in numerous diseases, and compounds that can scavenge free radicals are of significant therapeutic interest.[14] Quinolines have been reported to possess antioxidant capabilities, making this an important activity to screen for.[5]
Rationale for Method Selection
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a simple, rapid, and widely used method for evaluating the antioxidant potential of compounds.[15][16] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine upon reacting with an antioxidant. The degree of discoloration is proportional to the scavenging activity of the compound.
Caption: Principle of the DPPH radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
-
Sample Preparation:
-
Prepare stock solutions of the test derivatives, the parent compound, and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
Perform serial dilutions to obtain a range of concentrations.
-
-
Reaction and Measurement:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add the various concentrations of the test compounds to the wells. Include a control containing only DPPH and methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[15]
-
Data Presentation: Comparative Antioxidant Activity
A lower IC50 value signifies stronger antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 (µM) |
| Parent Compound | 210.5 |
| Derivative A | >500 |
| Derivative B | 75.3 |
| Derivative C | 45.1 |
| Ascorbic Acid (Std.) | 28.4 |
Structure-Activity Relationship (SAR) Insights
After compiling the data, the next critical step is to analyze the Structure-Activity Relationships (SAR). This involves correlating the structural modifications of the derivatives with their observed biological activities.[17][18]
-
For Antimicrobial Activity: From our hypothetical data, Derivative B, perhaps featuring a lipophilic side chain, showed improved activity over the parent compound. This suggests that enhancing membrane permeability could be a key factor. The inactivity of Derivative C, which might contain a bulky polar group, indicates that certain substitutions can be detrimental to activity.[19]
-
For Anticancer Activity: Derivative C emerged as the most potent compound. If this derivative incorporates a group known to interact with tubulin or a specific kinase, it provides a strong rationale for its enhanced cytotoxicity. The moderate activity of Derivative A and the poor performance of Derivative B highlight the specific structural requirements for the anticancer effect.[12][18]
-
For Antioxidant Activity: Derivatives B and C demonstrated significant antioxidant potential. If these derivatives contain phenolic hydroxyl groups or other hydrogen-donating moieties, this would explain their ability to scavenge the DPPH radical effectively. The lack of activity in Derivative A suggests its modification does not confer any radical scavenging properties.
Conclusion
This guide outlines a systematic and comparative approach to the biological screening of novel this compound derivatives. By employing standardized and reproducible assays for antimicrobial, anticancer, and antioxidant activities, researchers can efficiently identify promising lead compounds. The true value of this process lies not just in the data generated, but in the subsequent SAR analysis, which provides invaluable insights for the rational design of the next generation of more potent and selective therapeutic agents. Based on the hypothetical data, Derivative C presents as a strong candidate for further anticancer drug development, while Derivative B warrants more investigation as a potential antimicrobial agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.innovareacademics.in [journals.innovareacademics.in]
- 7. chemijournal.com [chemijournal.com]
- 8. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents [mdpi.com]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 2-Chloro-6-methylquinoline-3-carbaldehyde: An X-ray Crystallographic Perspective
This guide provides an in-depth analysis of the single-crystal X-ray crystallographic determination of 2-Chloro-6-methylquinoline-3-carbaldehyde, a key heterocyclic scaffold in medicinal chemistry.[1][2] We will detail the definitive experimental workflow, from synthesis to structural refinement, and contextualize its performance by objectively comparing it with alternative analytical techniques. The focus is on the causality behind methodological choices, ensuring a robust and validated approach for researchers in structural biology and drug development.
Part 1: Definitive Structural Analysis by Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the atomic arrangement of small, crystalline molecules. Its ability to provide precise three-dimensional coordinates offers unparalleled insight into molecular geometry, conformation, and intermolecular interactions, which are critical for structure-based drug design and materials science. For a compound like this compound, this high-resolution snapshot is fundamental to understanding its chemical reactivity and potential biological activity.
The following protocol represents a complete and validated methodology for the structural determination of the title compound. Each step is designed to ensure the highest quality data and a trustworthy final structure.
Step 1: Synthesis via Vilsmeier-Haack Reaction
The synthesis of this compound is reliably achieved through the Vilsmeier-Haack reaction, a versatile method for the formylation of activated aromatic compounds.[3][4][5]
-
Reagent Preparation: A Vilsmeier-Haack adduct is first prepared by adding phosphorus oxychloride (POCl₃, 70 mmol) to N,N-dimethylformamide (DMF, 30 mmol) at a controlled temperature of 273 K (0 °C).[3][4] The cautionary control of temperature is essential to manage the exothermic reaction and ensure the stable formation of the electrophilic Vilsmeier reagent.
-
Formylation and Cyclization: The prepared adduct is then added to N-(4-tolyl)acetamide (10 mmol).[3][4] This substrate provides the necessary aromatic amine precursor for the quinoline ring system.
-
Reaction Execution: The mixture is heated to 353 K (80 °C) for approximately 15 hours.[3][4] This extended heating period drives the intramolecular cyclization and dehydration steps required to form the fused quinoline ring.
-
Isolation: Upon completion, the reaction mixture is poured onto ice, leading to the precipitation of the crude product, which is then collected and dried.[3][4]
Step 2: Crystallization by Slow Evaporation
The success of a single-crystal X-ray analysis is entirely dependent on the quality of the crystal. For quinoline derivatives, slow and controlled crystallization is paramount.[6]
-
Solvent Selection: The crude product is dissolved in a binary solvent system of petroleum ether and ethyl acetate to near saturation.[3][4] This solvent combination is chosen for its ability to fully dissolve the compound while having differential volatility, which is key for the slow evaporation process.
-
Purification: The solution is filtered to remove any insoluble impurities that could act as nucleation sites and hinder the formation of a single, well-ordered crystal.[6]
-
Crystal Growth: The filtered solution is left undisturbed in a loosely covered container, allowing the solvents to evaporate slowly over several days. This gradual increase in concentration promotes the growth of large, high-quality single crystals suitable for diffraction.[6]
Step 3: X-ray Data Collection and Processing
-
Crystal Mounting: A suitable single crystal (approximate dimensions 0.25 × 0.15 × 0.15 mm) is selected under a microscope and mounted on a goniometer head.[3][7]
-
Data Acquisition: Data is collected using a diffractometer, such as an Oxford Diffraction Excalibur, equipped with Molybdenum (Mo Kα) radiation (λ = 0.71073 Å) at a stable temperature of 290 K.[3][4][7] Mo Kα radiation provides a good balance of wavelength and intensity for resolving the structure of organic compounds.
-
Data Reduction: The collected diffraction images are processed using software like CrysAlis Pro. This involves integrating the reflection intensities, applying corrections for absorption effects (multi-scan), and reducing the data to a set of unique reflections.[3][4][7]
Step 4: Structure Solution and Refinement
-
Structure Solution: The crystal structure is solved using direct methods with software such as SHELXS97.[4] This program uses statistical methods to determine the initial phases of the structure factors from the diffraction intensities.
-
Structural Refinement: The initial model is then refined against the experimental data using a full-matrix least-squares method in a program like SHELXL97.[4] During this iterative process, atomic positions and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4] The quality of the final model is assessed by refinement statistics such as the R-factor.
Caption: Workflow from synthesis to final validated crystal structure.
The crystallographic analysis yields precise data that defines the molecule's structure.[3][4][7]
| Parameter | Value | Significance |
| Chemical Formula | C₁₁H₈ClNO | Confirms the elemental composition. |
| Molecular Weight | 205.63 g/mol | Basic molecular property. |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P c | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a = 5.944 Å, b = 3.9210 Å, c = 20.390 Å, β = 101.377° | Defines the size and shape of the repeating unit of the crystal. |
| Volume (V) | 465.9 ų | The volume of the unit cell. |
| Z | 2 | Indicates two molecules per unit cell. |
| Refinement Statistics | Indicators of a high-quality and trustworthy structural model. | |
| R[F² > 2σ(F²)] | 0.034 | A low R-factor signifies excellent agreement between the model and the data. |
| wR(F²) | 0.089 | A weighted R-factor that accounts for the quality of individual reflections. |
| Goodness-of-fit (S) | 1.00 | A value close to 1.0 indicates a good fit of the model to the data. |
Key Structural Features: The analysis reveals that the quinolinyl fused-ring system is nearly planar, with a root-mean-square (r.m.s.) deviation of just 0.013 Å.[3][4][7] However, the formyl group is slightly twisted out of this plane, indicated by a C—C—C—O torsion angle of 13.5°.[3][4] This subtle conformational detail, provided only by high-resolution diffraction, is crucial for understanding how the molecule might interact with a biological target.
Part 2: Comparative Analysis with Alternative Methodologies
While single-crystal X-ray crystallography is definitive for this compound, it is instructive to compare it with other structural biology techniques to understand its advantages and limitations. The primary alternatives for molecular structure determination are Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (Cryo-EM).[8][9]
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Cryo-Electron Microscopy (Cryo-EM) |
| Principle | Diffraction of X-rays by electrons in a crystal lattice.[10] | Nuclear spin resonance in a strong magnetic field. | Transmission electron microscopy of flash-frozen molecules in vitreous ice.[9] |
| Sample State | High-quality single crystal. | Solution or solid-state. | Amorphous solid (vitreous ice). |
| Key Advantage | Provides unambiguous atomic coordinates with very high resolution. | Can study molecular dynamics and structure in solution. | Can determine structures of very large, complex, or flexible molecules that are difficult to crystallize.[8] |
| Primary Limitation | The absolute requirement for a well-diffracting single crystal, which can be a significant bottleneck.[8] | Generally limited to smaller molecules (< 40 kDa) for high-resolution studies. | Typically provides lower resolution than X-ray crystallography for small molecules. |
| Best Suited For | Small molecules, well-ordered proteins, and nucleic acids. | Small to medium-sized proteins, studying protein-ligand interactions and dynamics. | Large protein complexes, membrane proteins, and viruses.[11] |
For this compound, a small and readily crystallizable organic molecule, single-crystal X-ray crystallography is unequivocally the superior method.
-
Unambiguous Results: It provides a direct, high-fidelity map of atomic positions, which is essential for the precise characterization required in drug discovery and chemical synthesis.
-
Efficiency: Once suitable crystals are obtained, the process of data collection and structure solution is relatively rapid and cost-effective compared to the complexities of a full NMR structural elucidation for a new molecule.
-
Inappropriateness of Alternatives: Cryo-EM is designed for macromolecules orders of magnitude larger and would not be a viable technique.[9] While NMR is essential for confirming the structure in solution (as seen in characterization studies[12]), it does not provide the precise bond lengths, angles, and solid-state packing information that crystallography does.
Conclusion
The X-ray crystallographic analysis of this compound provides a definitive and high-resolution structural model, which is foundational for its application in further chemical synthesis and drug development.[1][13] The detailed protocol outlined in this guide represents a robust, self-validating workflow that ensures data integrity and trustworthiness. While alternative techniques like NMR and Cryo-EM are powerful in their respective domains, a comparative analysis confirms that single-crystal X-ray diffraction is the optimal and authoritative method for the structural elucidation of small, crystalline organic compounds, delivering a level of precision that remains the benchmark in the field.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-Ray Crystallography Alternative → Area → Resource 1 [energy.sustainability-directory.com]
- 9. [Cryo-microscopy, an alternative to the X-ray crystallography?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. azolifesciences.com [azolifesciences.com]
- 11. How cryo‐electron microscopy and X‐ray crystallography complement each other - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
A Researcher's Guide to Comparing the In Vitro Cytotoxicity of 2-Chloro-6-methylquinoline-3-carbaldehyde Analogs
This guide provides a comprehensive framework for evaluating and comparing the cytotoxic potential of novel 2-Chloro-6-methylquinoline-3-carbaldehyde analogs. As a foundational scaffold in medicinal chemistry, quinoline and its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer properties.[1][2] The initial assessment of a compound's effect on cell viability is a cornerstone of the drug discovery process, enabling the early identification of promising candidates and the elimination of overly toxic ones.[3][4]
This document moves beyond simple protocol recitation. It delves into the causality behind experimental choices, offering a multi-assay strategy to build a robust and reliable cytotoxicity profile. By integrating assessments of metabolic activity, membrane integrity, and the mode of cell death, researchers can gain a nuanced understanding of their compounds' biological impact.
The Strategic Imperative: Why a Multi-Assay Approach?
Relying on a single cytotoxicity assay can be misleading. A compound might inhibit metabolic processes without immediately killing the cell, or it might induce a specific cell death pathway that another assay would miss. To build a comprehensive and trustworthy profile of your this compound analogs, we advocate for a tripartite approach:
-
MTT Assay: To quantify metabolic activity as a proxy for cell viability.[5][6]
-
Lactate Dehydrogenase (LDH) Assay: To measure the loss of plasma membrane integrity, a hallmark of necrosis.[7]
-
Annexin V/Propidium Iodide (PI) Assay: To differentiate between healthy, apoptotic, and necrotic cells, thereby elucidating the mechanism of cell death.[8][9]
This strategy ensures that the cytotoxic profile is validated across different biological endpoints, providing a more complete picture of a compound's potency and its mechanism of action.
Experimental Design: The Foundation of Reliable Data
Before embarking on the assays, a robust experimental design is critical. Key considerations include the selection of appropriate cell lines and the careful preparation of test compounds.
-
Cell Line Selection: It is crucial to test analogs on both cancerous and non-cancerous cell lines to determine a compound's selectivity index—its ability to kill cancer cells while sparing healthy ones.[4] For this guide, we will consider a panel comprising:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HEK293: A non-cancerous human embryonic kidney cell line, serving as a control for general cytotoxicity.
-
-
Compound Preparation: Analogs of this compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions. Subsequent serial dilutions in complete cell culture medium are then prepared. It is vital to ensure that the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).
Below is a generalized workflow for assessing the cytotoxicity of novel compounds.
Caption: General workflow for in vitro cytotoxicity assessment.
Protocol 1: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[5][10][11] The amount of formazan produced is directly proportional to the number of metabolically active cells.[12]
Methodology
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of medium containing serial dilutions of the test compounds (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO) and a no-treatment control.[11]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for an additional 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: LDH Assay for Membrane Integrity
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[13] The released LDH catalyzes the conversion of a tetrazolium salt into a red formazan product, which can be measured colorimetrically.[7][13]
Methodology
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.
-
Establish Controls: For each plate, set up the following controls:
-
Spontaneous LDH Release: Vehicle-treated, untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 10X Lysis Solution containing Triton X-100) for 45 minutes before supernatant collection.[7]
-
Medium Background: Wells with medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[7] Carefully transfer a 50 µL aliquot of the supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and assay buffer). Add 100 µL of the reaction solution to each well containing the supernatant.[7]
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: First, subtract the absorbance value of the medium background control from all other values. Then, calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Protocol 3: Annexin V/PI Assay for Apoptosis Detection
This flow cytometry-based assay provides critical insights into the mechanism of cell death.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[9][15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[8]
Methodology
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds at concentrations around their determined IC₅₀ values for the desired time.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the collected cell suspension.
-
Washing: Wash the cells twice with cold PBS.[1]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. The cell populations will be distinguished as follows:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Cytotoxicity (IC₅₀ Values in µM) of this compound Analogs Data are presented as mean ± standard deviation from three independent experiments after 48h treatment.
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK293 (Normal Kidney) | Selectivity Index (HEK293 / MCF-7) |
| Analog A | 8.5 ± 0.7 | 12.1 ± 1.1 | > 100 | > 11.8 |
| Analog B | 25.3 ± 2.1 | 30.5 ± 2.9 | 80.4 ± 6.5 | 3.2 |
| Analog C | 5.2 ± 0.4 | 7.8 ± 0.6 | 15.6 ± 1.3 | 3.0 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 4.5 ± 0.5 | 5.0 |
Table 2: Summary of Cell Death Mechanisms (Treatment at IC₅₀ for 24h)
| Compound | Cell Line | % LDH Release (Necrosis) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Analog A | MCF-7 | 8% | 45% | 15% |
| Analog C | MCF-7 | 35% | 10% | 25% |
Interpretation:
-
Potency: From Table 1, Analog C (IC₅₀ = 5.2 µM) is the most potent against the MCF-7 cell line, followed by Analog A (IC₅₀ = 8.5 µM).
-
Selectivity: Analog A demonstrates superior selectivity (>11.8), suggesting it is significantly more toxic to cancer cells than normal cells compared to Analog C (Selectivity Index = 3.0). High selectivity is a highly desirable trait for a potential therapeutic agent.[4]
-
Mechanism of Action: Table 2 indicates that Analog A primarily induces apoptosis (45% early apoptosis), with minimal necrotic effects (8% LDH release). In contrast, Analog C shows a mixed mode of cell death with a significant necrotic component (35% LDH release).
Mechanistic Insights: Potential Signaling Pathways
Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways that control cell growth, proliferation, and survival.[16][17] One such pathway is the PI3K-Akt-mTOR pathway, which is frequently hyperactivated in many cancers.[1]
Caption: Potential inhibition of the PI3K-Akt-mTOR pathway.
The apoptotic activity observed for Analog A could be mediated by its inhibition of key survival kinases like Akt. By blocking this pathway, the compound could halt proliferative signals and remove the brakes on programmed cell death, leading to the selective elimination of cancer cells.
Conclusion
The systematic evaluation of this compound analogs using a combination of MTT, LDH, and Annexin V/PI assays provides a robust and multi-dimensional understanding of their cytotoxic profiles. This approach allows for the confident selection of lead compounds, such as the hypothetical "Analog A," which demonstrates high potency, excellent cancer-cell selectivity, and a favorable mechanism of action via apoptosis induction. This rigorous in vitro characterization is an indispensable step in the pipeline for developing next-generation quinoline-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. kosheeka.com [kosheeka.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. kumc.edu [kumc.edu]
- 16. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 17. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-6-methylquinoline-3-carbaldehyde Derivatives
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a framework that has consistently yielded compounds with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. Its versatile synthetic chemistry allows for the creation of diverse derivatives, making it a focal point in drug discovery[1]. This guide delves into the specific and potent subclass of quinoline derivatives originating from 2-chloro-6-methylquinoline-3-carbaldehyde. We will provide an in-depth comparison of its derivatives, supported by experimental data, to elucidate the critical structure-activity relationships (SAR) that govern their biological effects. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold for novel therapeutic agents.
The Core Scaffold: Synthesis and Significance
The starting point for all derivatives discussed is this compound. Its synthesis is most efficiently achieved via the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic compounds[2]. This reaction transforms readily available N-arylacetamides (specifically, N-(p-tolyl)acetamide) into the highly functionalized quinoline core, providing a chloro group at the 2-position and a carbaldehyde at the 3-position—both ripe for chemical modification[3].
The presence of the electron-withdrawing chlorine atom at C2 and the aldehyde group at C3 makes this scaffold a versatile synthon for generating a library of compounds through reactions like nucleophilic substitution and condensation[4]. The methyl group at C6 also offers a point for potential modification, although it is less commonly explored.
Caption: General workflow for synthesis and derivatization.
Comparative SAR Analysis: Unlocking Biological Activity
The primary point of diversification for this scaffold is the C3-carbaldehyde group, which readily undergoes condensation reactions with various primary amines, hydrazines, and hydrazides to form Schiff bases and hydrazones, respectively[5][6]. These derivatives have been extensively evaluated for their anticancer and antimicrobial activities.
Anticancer Activity
The anticancer potential of these derivatives, particularly Schiff bases, has been evaluated against various human cancer cell lines, such as MCF-7 (breast) and A549 (lung). The key SAR insights are summarized below.
-
Influence of the Linked Moiety: The nature of the amine condensed with the carbaldehyde is paramount. Linking the quinoline scaffold to another heterocyclic system, such as benzothiazole, has shown to produce compounds with significant cytotoxic effects[7].
-
Role of Substituents: Substituents on the aromatic ring of the linked amine play a crucial role in modulating activity. A study on quinoline-benzothiazole Schiff bases revealed that the position and electronic nature of substituents on the benzothiazole ring dictate the potency[7]. For instance, compound 5i (containing a 6-ethoxy-benzothiazole moiety) exhibited the most potent activity against both MCF-7 and A549 cell lines, with IC₅₀ values of 10.65 µM and 10.89 µM, respectively[7]. This suggests that an electron-donating group at the 6-position of the benzothiazole ring enhances anticancer activity.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected this compound Schiff Base Derivatives
| Compound ID | R Group (from R-NH₂) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| 5c | 2-amino-6-methylbenzothiazole | 12.73 | 13.76 | [7] |
| 5f | 2-amino-6-methoxybenzothiazole | 13.78 | 13.44 | [7] |
| 5i | 2-amino-6-ethoxybenzothiazole | 10.65 | 10.89 | [7] |
| Doxorubicin | Standard Drug | Not Reported | Not Reported | [7] |
Data sourced from a study on quinoline and benzothiazole containing Schiff's Bases.[7]
Antimicrobial Activity
Derivatives of this compound have also been screened for their ability to inhibit the growth of pathogenic microbes. The formation of hydrazones by condensing the carbaldehyde with various hydrazides has yielded compounds with moderate to good antimicrobial activity.
-
Impact of Heterocyclic Hydrazides: Condensation with heterocyclic hydrazides, such as 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide, has produced Schiff bases with moderate activity against Escherichia coli and Candida albicans[5][6][8].
-
Ester-Containing Hydrazones: A series of novel ester derivatives were synthesized by first reacting the core aldehyde with 4-hydroxybenzohydrazide and then esterifying the phenolic hydroxyl group. These compounds were tested against bacterial species with ciprofloxacin as a standard. While specific MIC values were not detailed in the abstract, the study confirmed the antimicrobial potential of these ester-hydrazone derivatives[9].
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Quinoline Derivatives
| Derivative Type | E. coli | S. aureus | C. albicans | Reference |
| Schiff bases with 5-benzimidazolecarboxylic hydrazide | 25 - 50 | N/A | N/A | [5] |
| Schiff bases with various anilines | 256-2048 | 256-2048 | N/A | [3][10] |
| Ciprofloxacin | Standard | Standard | N/A |
Note: Data is compiled from multiple studies and represents ranges of activity. Direct comparison should be made with caution due to variations in experimental conditions.
Caption: Key structure-activity relationships observed.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trustworthiness, we provide detailed, step-by-step protocols for key synthetic and assay procedures.
Synthesis of the Core Scaffold: this compound (Vilsmeier-Haack Reaction)
This protocol is adapted from established procedures for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides[3][9].
Materials:
-
N-(p-tolyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium carbonate solution
-
Ethyl acetate (for recrystallization)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer
Procedure:
-
Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, cool anhydrous DMF (2.5 molar equivalents) to 0-5 °C in an ice bath.
-
Add POCl₃ (3.5 molar equivalents) dropwise to the cooled DMF with continuous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to allow for the complete formation of the Vilsmeier reagent.
-
Reaction with Acetanilide: Add N-(p-tolyl)acetamide (1 molar equivalent) portion-wise to the Vilsmeier reagent.
-
After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture under reflux at 80-90 °C. The reaction time can vary from 4 to 10 hours; monitor the reaction progress using Thin Layer Chromatography (TLC)[3].
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is ~7-8.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and air dry.
-
Purification: Purify the crude product by recrystallization from ethyl acetate to yield this compound as a solid[9].
Synthesis of a Representative Schiff Base Derivative
This general protocol describes the condensation of the core aldehyde with a primary amine[11].
Materials:
-
This compound
-
Substituted primary amine (e.g., 2-amino-6-ethoxybenzothiazole)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser, magnetic stirrer
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Add an equimolar amount of the selected primary amine (1 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction completion by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield the pure Schiff base[11].
Anticancer Activity Evaluation: MTT Assay Protocol
This protocol is a standard method for assessing cell viability and cytotoxicity[1][12][13].
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized quinoline derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After overnight incubation, replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader[13].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Outlook
The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. Structure-activity relationship studies have clearly demonstrated that derivatization at the C3-carbaldehyde position is a successful strategy for tuning biological activity. Specifically, the formation of Schiff bases with substituted benzothiazoles yields potent anticancer agents, while hydrazones derived from various hydrazides exhibit valuable antimicrobial properties.
Future research should focus on a multipronged approach:
-
Expanding the Derivative Library: Systematically explore a wider range of substituents on the linked aromatic or heterocyclic rings to refine the SAR and optimize potency and selectivity.
-
Exploring Other Positions: Investigate modifications at the C2-chloro and C6-methyl positions to understand their contribution to the overall activity profile.
-
Mechanism of Action Studies: For the most potent compounds, conduct detailed mechanistic studies (e.g., enzyme inhibition assays, molecular docking) to identify the specific biological targets and rationalize the observed SAR at a molecular level[12][14][15].
By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of this versatile quinoline scaffold can be unlocked.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. chemijournal.com [chemijournal.com]
- 3. chemijournal.com [chemijournal.com]
- 4. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. researchgate.net [researchgate.net]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. chemijournal.com [chemijournal.com]
- 12. researchhub.com [researchhub.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
